tert-Butyl 3-iodopropylcarbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-iodopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16INO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVXNBKOWDNMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459562 | |
| Record name | tert-butyl 3-iodopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167479-01-8 | |
| Record name | tert-butyl 3-iodopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-iodopropyl)carbamate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to tert-Butyl 3-iodopropylcarbamate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-iodopropylcarbamate, a bifunctional organic molecule, serves as a valuable building block in synthetic organic chemistry. Its structure incorporates a terminal iodine atom, a versatile leaving group for nucleophilic substitution reactions, and a tert-butoxycarbonyl (Boc) protecting group on a propylamino backbone.[1] This combination of features makes it particularly useful as a flexible linker in the design and synthesis of complex molecules, including proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders. The Boc group provides a stable yet easily removable protecting group for the amine functionality, allowing for sequential and controlled synthetic transformations.
This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and reactivity of this compound, intended to be a comprehensive resource for researchers in academia and the pharmaceutical industry.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 167479-01-8 | [1] |
| Molecular Formula | C₈H₁₆INO₂ | [1] |
| Molecular Weight | 285.12 g/mol | |
| Appearance | Solid, Pale Yellow | |
| Melting Point | 37-40 °C | |
| Boiling Point | 299.3 ± 23.0 °C (Predicted) | |
| Density | 1.486 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Storage | Inert atmosphere, Store in freezer, under -20°C | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the characterization and purity assessment of this compound. While experimental spectra for this specific compound are not widely available in public databases, the expected chemical shifts can be inferred from the analysis of its constituent functional groups and related structures.
Note: The following are predicted NMR chemical shifts. Experimental verification is recommended for critical applications.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.25 | t | 2H | -CH₂-I | |
| ~3.15 | q | 2H | -NH-CH₂- | |
| ~1.95 | p | 2H | -CH₂-CH₂-CH₂- | |
| ~1.44 | s | 9H | -C(CH₃)₃ | |
| ~4.80 | br s | 1H | -NH- |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| ~155.9 | C=O (Carbamate) | |
| ~79.2 | -C(CH₃)₃ | |
| ~42.0 | -NH-CH₂- | |
| ~35.5 | -CH₂-CH₂-CH₂- | |
| ~28.4 | -C(CH₃)₃ | |
| ~3.5 | -CH₂-I |
Reactivity and Applications
The chemical utility of this compound stems from its two primary reactive sites: the carbon-iodine bond and the Boc-protected amine.
Nucleophilic Substitution
The terminal iodine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of nucleophiles, forming a new carbon-nucleophile bond. This reaction is fundamental to its application as a linker, enabling the covalent attachment of this three-carbon chain to other molecules.
References
In-Depth Technical Guide: tert-Butyl 3-iodopropylcarbamate (CAS: 167479-01-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-iodopropylcarbamate is a bifunctional organic molecule widely utilized in medicinal chemistry and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal iodide, which serves as an excellent leaving group for nucleophilic substitution reactions, and a tert-butyloxycarbonyl (Boc)-protected amine, which allows for subsequent deprotection and further functionalization. This unique combination makes it a valuable linker building block for covalently connecting a protein-of-interest (POI) ligand and an E3 ubiquitin ligase ligand in the construction of PROTACs. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations.
Physicochemical and Safety Data
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 167479-01-8 | [1][2] |
| Molecular Formula | C₈H₁₆INO₂ | [1] |
| Molecular Weight | 285.12 g/mol | [1] |
| Appearance | Pale yellow to yellow-brown solid | [3] |
| Melting Point | 37-40 °C | [4] |
| Boiling Point | 299.3 ± 23.0 °C (Predicted) | [4] |
| Density | 1.486 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| Storage | -20°C, under an inert atmosphere | [1][4] |
Table 2: Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statement(s) | Reference(s) |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P264, P270, P301+P312, P330, P501 | [5] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362 | [5] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313 | [5] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [5] |
Synthesis and Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from 3-amino-1-propanol. The first step is the Boc-protection of the amine, followed by the conversion of the hydroxyl group to an iodide.
-
Step 1: Synthesis of tert-Butyl (3-hydroxypropyl)carbamate
-
Dissolve 3-amino-1-propanol (3.22 mL, 40 mmol) in 50 mL of dichloromethane (B109758) (CH₂Cl₂).
-
Add triethylamine (B128534) (Et₃N, 5.6 mL, 40 mmol) to the solution and stir for 30 minutes.
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 9.6 g, 44 mmol) in 50 mL of CH₂Cl₂.
-
Stir the reaction mixture at room temperature for 14 hours.
-
Upon completion, add 30 mL of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product (6.00 g, 86% yield), which can be used in the next step without further purification.
-
-
Step 2: Synthesis of this compound
-
Dissolve 1H-imidazole (1.4 g, 20.57 mmol) and triphenylphosphine (B44618) (5.39 g, 20.57 mmol) in 100 mL of CH₂Cl₂ and cool to 0 °C.
-
Add iodine (I₂, 5.22 g, 20.57 mmol) in small portions.
-
Add a solution of the crude tert-butyl (3-hydroxypropyl)carbamate (3.0 g, 17.14 mmol) from the previous step in 20 mL of CH₂Cl₂.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Pour the reaction mixture into 100 mL of water and extract with CH₂Cl₂ (50 mL).
-
Wash the organic phase sequentially with water and 10% hydrochloric acid solution (12 mL).
-
Extract with CH₂Cl₂ (3 x 50 mL), dry the combined organic layers, and concentrate.
-
Purify the crude product by flash chromatography (silica gel, 15% ethyl acetate/petroleum ether) to obtain tert-butyl (3-iodopropyl)carbamate as a light yellow oil (3.78 g, 78% yield).
-
Application in PROTAC Synthesis: Alkylation of Pomalidomide (B1683931)
This compound is frequently used to alkylate the nitrogen of an E3 ligase ligand, such as pomalidomide, to introduce a linker for further elaboration into a PROTAC.
This protocol is a representative example based on similar alkylation reactions of thalidomide (B1683933) analogs.
-
To a solution of pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-alkylated pomalidomide derivative.
Applications in Drug Discovery
The primary application of this compound is as a linker precursor in the synthesis of PROTACs, which are emerging as a powerful therapeutic modality for targeting previously "undruggable" proteins.
Role in PROTACs for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a linker connecting them. This compound provides a versatile three-carbon alkyl linker. The terminal iodide allows for facile attachment to a nucleophilic site on either the POI or E3 ligase ligand. The Boc-protected amine can then be deprotected to allow for coupling to the other half of the PROTAC.
Targeting the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway, often through mutations in proteins like RAS and BRAF, is a hallmark of many cancers.[5] PROTACs are being developed to target key proteins in this pathway, such as ERK1/2 and mutant forms of KRAS (e.g., KRAS G12C).[5][7] this compound and similar alkyl halide linkers are instrumental in synthesizing these PROTACs, enabling the exploration of optimal linker length and composition for potent and selective protein degradation.[8][9] The degradation of these oncoproteins can lead to the suppression of downstream signaling and inhibition of tumor growth.[2][7]
Visualizations
Synthesis Workflow
Caption: Synthesis of this compound.
PROTAC Assembly Logic
References
- 1. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. explorationpub.com [explorationpub.com]
Synthesis of tert-Butyl 3-iodopropylcarbamate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of tert-butyl 3-iodopropylcarbamate from 3-(Boc-amino)-1-propanol. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules, serving as a versatile linker due to its protected amine and reactive iodide functionalities. This document outlines the reaction pathway, provides a detailed experimental protocol, and summarizes the quantitative data associated with the synthesis.
Reaction Pathway and Mechanism
The synthesis of this compound from 3-(Boc-amino)-1-propanol is typically achieved via an Appel-type reaction. This reaction converts a primary alcohol to an alkyl iodide using triphenylphosphine (B44618) (PPh₃) and iodine (I₂). The reaction proceeds through the formation of a phosphonium (B103445) iodide intermediate, which is then displaced by the alcohol to form an alkoxyphosphonium salt. Subsequent nucleophilic attack by the iodide ion on the carbon atom attached to the oxygen results in the formation of the desired alkyl iodide and triphenylphosphine oxide as a byproduct. The use of imidazole (B134444) is common to facilitate the reaction.
Experimental Workflow
The overall synthetic process can be visualized as a two-step procedure, starting from 3-amino-1-propanol. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the iodination of the hydroxyl group.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Product | Yield (%) | Purity |
| 1 | Boc Protection | 3-Amino-1-propanol, Di-tert-butyl dicarbonate (B1257347) | 3-(Boc-amino)-1-propanol | 86 | Crude, used directly |
| 2 | Iodination | 3-(Boc-amino)-1-propanol, Triphenylphosphine, Iodine, Imidazole | This compound | 78 | >95% (after chromatography) |
Detailed Experimental Protocols
Step 1: Synthesis of 3-(Boc-amino)-1-propanol
-
To a solution of 3-amino-1-propanol (3.22 mL, 40 mmol) in dichloromethane (B109758) (CH₂Cl₂, 50 mL) is added triethylamine (B128534) (Et₃N, 5.6 mL, 40 mmol).
-
The mixture is stirred for 30 minutes at room temperature.
-
A solution of di-tert-butyl dicarbonate (Boc₂O, 9.6 g, 44 mmol) in CH₂Cl₂ (50 mL) is added slowly to the reaction mixture.
-
The reaction is stirred at room temperature for 14 hours.
-
Upon completion, a saturated aqueous solution of ammonium (B1175870) chloride (30 mL) is added.
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-(Boc-amino)-1-propanol as a crude product (6.00 g, 86% yield), which is used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of triphenylphosphine (5.39 g, 20.57 mmol) and imidazole (1.4 g, 20.57 mmol) in CH₂Cl₂ (100 mL) at 0 °C, iodine (5.22 g, 20.57 mmol) is added in portions.
-
A solution of the crude 3-(Boc-amino)-1-propanol (3.0 g, 17.14 mmol) from the previous step in CH₂Cl₂ (20 mL) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 3 hours.
-
The reaction mixture is then poured into water (100 mL) and extracted with CH₂Cl₂ (50 mL).
-
The organic layer is washed sequentially with water and 10% hydrochloric acid (12 mL).
-
The aqueous layers are back-extracted with CH₂Cl₂ (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica (B1680970) gel (eluent: 15% ethyl acetate (B1210297) in petroleum ether) to afford this compound as a light yellow oil (3.78 g, 78% yield).[1]
Characterization Data
Physical Properties:
-
Appearance: Light yellow oil
-
Molecular Formula: C₈H₁₆INO₂
-
Molecular Weight: 285.12 g/mol
-
Melting Point: 37-40 °C
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.60-4.50 (br s, 1H, NH)
-
δ 3.25 (t, J = 6.8 Hz, 2H, CH₂-I)
-
δ 3.19 (q, J = 6.4 Hz, 2H, NH-CH₂)
-
δ 2.05 (quint, J = 6.6 Hz, 2H, CH₂-CH₂-CH₂)
-
δ 1.44 (s, 9H, C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 155.9 (C=O)
-
δ 79.2 (C(CH₃)₃)
-
δ 42.5 (NH-CH₂)
-
δ 35.1 (CH₂-CH₂-I)
-
δ 28.4 (C(CH₃)₃)
-
δ 3.1 (CH₂-I)
-
-
FT-IR (neat, cm⁻¹):
-
~3340 (N-H stretch)
-
~2975, 2930 (C-H stretch)
-
~1690 (C=O stretch, carbamate)
-
~1520 (N-H bend)
-
~1170 (C-O stretch)
-
~520 (C-I stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z 286.0 [M+H]⁺
-
m/z 230.1 [M-C₄H₈+H]⁺
-
m/z 186.0 [M-Boc+H]⁺
-
Safety Considerations
-
3-Amino-1-propanol: Corrosive and causes severe skin burns and eye damage.
-
Di-tert-butyl dicarbonate: Flammable solid, skin and eye irritant.
-
Triphenylphosphine: Harmful if swallowed, causes skin and eye irritation.
-
Iodine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Dichloromethane: Suspected of causing cancer.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
The synthesis of this compound from 3-(Boc-amino)-1-propanol via an Appel-type reaction is an efficient and reliable method. The two-step procedure, involving Boc protection followed by iodination, provides the desired product in good overall yield. This technical guide provides researchers with a detailed protocol and the necessary data to successfully synthesize this important building block for applications in drug discovery and development.
References
tert-Butyl 3-iodopropylcarbamate molecular weight and formula
An In-Depth Technical Guide on tert-Butyl 3-iodopropylcarbamate
For researchers, scientists, and professionals in drug development, a precise understanding of the foundational properties of chemical reagents is paramount. This document provides the core chemical information for this compound, a compound utilized in various organic synthesis applications.
Core Chemical Properties
The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₈H₁₆INO₂[1][2][3] |
| Molecular Weight | 285.12 g/mol [2][4] |
| CAS Number | 167479-01-8[1][2][5] |
Experimental Protocols and Visualizations
The query for the molecular weight and formula of a specific, small molecule does not lend itself to experimental protocols or signaling pathway diagrams. Such elements are typically included in whitepapers detailing complex biological interactions, multi-step synthetic workflows, or extensive analytical studies, which are not relevant to defining the basic molecular properties of this compound.
References
- 1. This compound, 167479-01-8 | BroadPharm [broadpharm.com]
- 2. TERT-BUTYL (3-IODOPROPYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 3. tert-butyl N-(3-iodopropyl)carbamate | C8H16INO2 | CID 11231463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TERT-BUTYL (3-IODOPROPYL)CARBAMATE CAS#: 167479-01-8 [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Physicochemical and Synthetic Profile of tert-Butyl 3-iodopropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties and a detailed synthetic protocol for tert-Butyl 3-iodopropylcarbamate, a key building block in organic synthesis, particularly relevant in the development of novel therapeutics.
Core Physical and Chemical Properties
This compound is a versatile bifunctional molecule featuring a terminal iodine atom, which serves as an excellent leaving group, and a Boc-protected amine, allowing for subsequent deprotection and further functionalization. Its utility is underscored by its specific physicochemical characteristics.
Data Presentation: Physical Properties
The known physical properties of this compound are summarized in the table below. It is important to note that while an experimental melting point is available, the boiling point and density are currently based on computational predictions.
| Property | Value | Data Type | Source |
| Melting Point | 37-40 °C | Experimental | [1] |
| Boiling Point | 299.3 ± 23.0 °C | Predicted | [1] |
| Density | 1.486 ± 0.06 g/cm³ | Predicted | [1] |
| Molecular Formula | C₈H₁₆INO₂ | - | |
| Molecular Weight | 285.12 g/mol | - | |
| CAS Number | 167479-01-8 | - |
Experimental Protocols
A common and effective method for the synthesis of this compound involves a two-step process starting from 3-amino-1-propanol. The protocol detailed below is based on established synthetic procedures.[2]
Synthesis of tert-Butyl N-(3-hydroxypropyl)carbamate (Intermediate)
-
Dissolve 3-amino-1-propanol (40 mmol) in 50 mL of dichloromethane (B109758) (CH₂Cl₂).
-
Add triethylamine (B128534) (40 mmol) to the solution and stir for 30 minutes.
-
Separately, dissolve di-tert-butyl dicarbonate (B1257347) (Boc₂O, 44 mmol) in 50 mL of CH₂Cl₂.
-
Slowly add the Boc₂O solution to the 3-amino-1-propanol mixture.
-
Stir the resulting reaction mixture at room temperature for 14 hours.
-
Upon completion, add 30 mL of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic phases, dry them, and concentrate to yield the crude product, which can be used in the next step without further purification.[2]
Synthesis of this compound (Final Product)
-
Dissolve 1H-imidazole (20.57 mmol) and triphenylphosphine (B44618) (20.57 mmol) in 100 mL of CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add iodine (I₂, 20.57 mmol) in small portions.
-
Add a solution of the crude tert-butyl N-(3-hydroxypropyl)carbamate (17.14 mmol), obtained in the previous step, dissolved in 20 mL of CH₂Cl₂.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Pour the reaction mixture into 100 mL of water and extract with CH₂Cl₂ (50 mL).
-
Wash the organic phase sequentially with water and a 10% hydrochloric acid solution (12 mL).
-
Perform further extractions with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic phases, dry, and concentrate the solution.
-
Purify the final product by flash chromatography.[2]
Mandatory Visualizations
Experimental Workflow for the Synthesis of this compound
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: A flowchart illustrating the two-step synthesis of this compound.
References
Navigating the Properties of tert-Butyl 3-iodopropylcarbamate: A Technical Guide to Solubility and Storage
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and optimal storage conditions for tert-Butyl 3-iodopropylcarbamate (CAS No. 167479-01-8), a key reagent in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the drug development sector, offering critical data on handling, storage, and application of this compound.
Summary of Physicochemical Properties
This compound is a solid, appearing as a pale yellow or off-white substance. Its utility in organic synthesis is significant, primarily due to the presence of a terminal iodine atom, which serves as an excellent leaving group for nucleophilic substitution reactions, and a Boc-protecting group that can be removed under mild acidic conditions to yield a free amine.
Solubility Profile
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative assessments indicate it is slightly soluble in chloroform (B151607) and methanol, and generally insoluble in water. The ester and carbamate (B1207046) functionalities suggest some degree of solubility in a range of common organic solvents. To address the absence of precise quantitative data, a detailed experimental protocol for determining solubility is provided in this guide.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Slightly Soluble[1][2] |
| Methanol | Slightly Soluble[1][2] |
| Water | Insoluble[2] |
Recommended Storage Conditions
Proper storage is paramount to maintain the integrity and stability of this compound. The compound is sensitive to temperature, light, and oxidation.
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | -20°C (in a freezer) [1][2][3][4] | To minimize degradation over time. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) [1][2][3] | To prevent oxidation. |
| Light | Protect from direct sunlight. [3] | To prevent light-induced degradation. |
| Container | Keep container tightly sealed. [3][5] | To prevent moisture and air exposure. |
| Ventilation | Store in a cool, well-ventilated area. [3][5] | General laboratory safety practice. |
| In-Solvent Storage | -80°C for 6 months; -20°C for 1 month (stored under nitrogen). [3] | To ensure stability of the compound in solution. |
Incompatible Materials
To prevent hazardous reactions and degradation of the compound, avoid contact with strong acids/alkalis and strong oxidizing/reducing agents[3].
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This section details a standard and reliable method for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, chloroform, DMSO, etc.)
-
Vials with screw caps
-
Shaker or orbital incubator capable of temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the exact weight of the compound added.
-
Add a known volume of the desired solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To further separate the undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing Stability: The Path to a Stable Compound
The following diagram illustrates the logical workflow for ensuring the stability of this compound through proper storage and handling.
Caption: Logical workflow for maintaining the stability of this compound.
References
In-Depth Technical Guide to the Safety Data of Tert-Butyl 3-Iodopropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for tert-butyl 3-iodopropylcarbamate (CAS No. 167479-01-8). The information is intended to guide laboratory personnel in the safe handling, storage, and disposal of this compound, which is utilized in various research and drug development applications.
Chemical and Physical Properties
This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆INO₂ | MedChemExpress[1] |
| Molecular Weight | 285.12 g/mol | MedChemExpress[1] |
| Appearance | Pale yellow solid | Yuhan Pharma[1] |
| Melting Point | 37-40 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 299.3 ± 23.0 °C at 760 mmHg | ChemicalBook[2] |
| Density (Predicted) | 1.486 ± 0.06 g/cm³ | ChemicalBook[2] |
| Solubility | Slightly soluble in Chloroform and Methanol. | ChemicalBook[3] |
| pKa (Predicted) | 12.54 ± 0.46 | ChemicalBook[3] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicological Data
| Test | Species | Route | Value | Reference Compound | Source |
| Acute Oral LD50 | Rat | Oral | 1.47 g/kg | 3-iodo-2-propynyl butylcarbamate (IPBC) | ResearchGate[1] |
| Acute Dermal LD50 | Rat | Dermal | >2000 mg/kg | 3-iodo-2-propynyl butylcarbamate (IPBC) | Santa Cruz Biotechnology[4] |
| Acute Inhalation LC50 | Rat | Inhalation | 0.680 mg/L/4h | 3-iodo-2-propynyl butylcarbamate (IPBC) | Santa Cruz Biotechnology[4] |
| Eye Irritation | Rabbit | Ocular | Severely irritating | 3-iodo-2-propynyl butylcarbamate (IPBC) | Santa Cruz Biotechnology[4] |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound have not been specifically published. The following are detailed methodologies for key safety experiments, adapted from OECD guidelines, that would be appropriate for a compound with the known properties of this compound.
Synthesis and Purification Protocol
A general procedure for the synthesis of tert-butyl (3-iodopropyl)carbamate involves the reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate (B1257347), followed by iodination.[2]
Materials:
-
3-amino-1-propanol
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Triethylamine (B128534) (Et₃N)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1H-imidazole
-
Iodine (I₂)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
10% hydrochloric acid solution
-
Water
-
Magnesium sulfate
-
Heptane
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
Dissolve 3-amino-1-propanol (40 mmol) and triethylamine (40 mmol) in 50 mL of dichloromethane and stir for 30 minutes.[2]
-
Slowly add a solution of di-tert-butyl dicarbonate (44 mmol) in 50 mL of dichloromethane and stir at room temperature for 14 hours.[2]
-
Quench the reaction with 30 mL of saturated aqueous ammonium chloride solution and extract the aqueous layer with dichloromethane (3 x 20 mL).[2]
-
Combine the organic phases, dry over magnesium sulfate, and concentrate to yield crude tert-butyl N-(3-hydroxypropyl)carbamate.[2]
-
Dissolve 1H-imidazole (20.57 mmol) and triphenylphosphine (20.57 mmol) in 100 mL of dichloromethane and cool to 0 °C.[2]
-
Add iodine (20.57 mmol) in small portions.[2]
-
Add a solution of the crude tert-butyl N-(3-hydroxypropyl)carbamate (17.14 mmol) in 20 mL of dichloromethane and stir the reaction mixture for 3 hours at room temperature.[2]
-
Pour the reaction mixture into 100 mL of water and extract with dichloromethane (50 mL).[2]
-
Wash the organic phase sequentially with water and 10% hydrochloric acid solution, then extract with dichloromethane (3 x 50 mL).[2]
-
Dry the combined organic phases and concentrate.[2]
-
Purify the crude product by flash chromatography on silica gel using 15% ethyl acetate in petroleum ether as the eluent to obtain tert-butyl (3-iodopropyl)carbamate as a light yellow oil.[2]
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol describes the Acute Toxic Class Method.
Test Animals:
-
Healthy, young adult rats of a single sex (preferably females), nulliparous and non-pregnant.
-
Animals are fasted (food, but not water) overnight before administration of the substance.
Dose Preparation and Administration:
-
The test substance is administered as a solution or suspension in an appropriate vehicle (e.g., corn oil). The concentration should be prepared such that the total volume administered is minimized (typically not exceeding 1 mL/100g body weight).
-
The substance is administered in a single dose by gavage using a stomach tube.
Procedure:
-
A starting dose of 300 mg/kg body weight is administered to a group of three animals.
-
Animals are observed for mortality and clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) with special attention during the first 4 hours and daily thereafter for 14 days.
-
If mortality occurs in two or three animals, the test is repeated with a lower dose (e.g., 50 mg/kg).
-
If one animal dies, the test is repeated with the same dose.
-
If no mortality occurs, the test is repeated with a higher dose (e.g., 2000 mg/kg).
-
Body weight is recorded weekly.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Dermal Irritation Study (Adapted from OECD Guideline 404)
Test Animal:
-
A single healthy young adult albino rabbit.
Procedure:
-
Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
0.5 g of the test substance (moistened with a small amount of an appropriate vehicle to ensure good skin contact) is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and a semi-occlusive dressing.
-
The exposure period is 4 hours.
-
After 4 hours, the dressing and any residual test substance are removed.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
The severity of the skin reactions is scored according to a standardized grading system.
Eye Irritation Study (Adapted from OECD Guideline 405)
Test Animal:
-
A single healthy young adult albino rabbit.
Procedure:
-
Both eyes of the animal are examined 24 hours before testing.
-
0.1 g of the solid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
The eyelids are gently held together for about one second to prevent loss of the material.
-
The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.
-
The severity of the reactions is scored according to a standardized grading system.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key safety-related workflows and logical relationships for handling this compound.
Caption: Safe handling workflow for this compound.
Caption: First aid measures for exposure to this compound.
References
Spectroscopic and Synthetic Profile of tert-Butyl 3-iodopropylcarbamate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of tert-butyl 3-iodopropylcarbamate, a key building block in organic synthesis, particularly in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and a structured presentation of spectroscopic data.
Spectroscopic Data
The structural elucidation of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.85 | br s | 1H | -NH |
| 3.25 | t, J = 6.8 Hz | 2H | -CH₂-NH- |
| 3.20 | t, J = 6.4 Hz | 2H | -CH₂-I |
| 2.02 | p, J = 6.6 Hz | 2H | -CH₂-CH₂-CH₂- |
| 1.44 | s | 9H | -C(CH₃)₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 155.9 | C=O (carbamate) |
| 79.2 | -C (CH₃)₃ |
| 42.5 | -C H₂-NH- |
| 35.1 | -C H₂-CH₂-CH₂- |
| 28.4 | -C(C H₃)₃ |
| 3.2 | -C H₂-I |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3340 | Strong, broad | N-H stretch |
| 2975, 2930 | Medium | C-H stretch (aliphatic) |
| 1685 | Strong | C=O stretch (carbamate) |
| 1520 | Strong | N-H bend |
| 1165 | Strong | C-O stretch |
| 515 | Medium | C-I stretch |
Experimental Protocols
Synthesis of this compound.[1]
A general and effective method for the synthesis of this compound proceeds via a two-step sequence starting from 3-amino-1-propanol.[1]
Step 1: Protection of the amine
-
Dissolve 3-amino-1-propanol (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂).
-
Add triethylamine (B128534) (Et₃N, 1.0 eq) to the solution and stir for 30 minutes.
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) in CH₂Cl₂.
-
Stir the reaction mixture at room temperature for 14 hours.
-
Upon completion, add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield tert-butyl (3-hydroxypropyl)carbamate, which can be used in the next step without further purification.
Step 2: Iodination of the alcohol
-
Dissolve 1H-imidazole (1.2 eq) and triphenylphosphine (B44618) (PPh₃, 1.2 eq) in CH₂Cl₂ and cool the solution to 0 °C.
-
Add iodine (I₂, 1.2 eq) portion-wise to the cooled solution.
-
Add a solution of the crude tert-butyl (3-hydroxypropyl)carbamate (1.0 eq) from the previous step, dissolved in CH₂Cl₂.
-
Allow the reaction mixture to stir for 3 hours at room temperature.
-
Pour the reaction mixture into water and extract with CH₂Cl₂.
-
Wash the combined organic phase sequentially with water and 10% hydrochloric acid (HCl) solution.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel (e.g., using 15% ethyl acetate (B1210297) in petroleum ether) to afford this compound as a light yellow oil.[1]
Spectroscopic Characterization
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra are recorded on an FT-IR spectrometer. A thin film of the neat compound is prepared on a sodium chloride (NaCl) or potassium bromide (KBr) plate for analysis.
Workflow and Pathway Visualization
The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the spectroscopic characterization of the final product.
References
A Technical Guide to tert-Butyl 3-iodopropylcarbamate for Researchers and Drug Development Professionals
Introduction
tert-Butyl 3-iodopropylcarbamate (CAS No. 167479-01-8) is a bifunctional organic molecule that has emerged as a critical building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a Boc-protected amine and a reactive primary iodo group, makes it an ideal linker component for covalently connecting a target protein ligand with an E3 ubiquitin ligase ligand. This guide provides a comprehensive overview of the technical details, commercial availability, and key applications of this compound for researchers, scientists, and drug development professionals.
Commercial Supplier and Physicochemical Data
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The quality and purity of the compound are critical for successful synthetic outcomes. Below is a summary of key data from prominent commercial suppliers.
| Supplier | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Storage |
| Apollo Scientific | 167479-01-8 | C8H16INO2 | 285.12 | 96% | - | - |
| BroadPharm | 167479-01-8 | C8H16INO2 | 285.1 | - | - | -20°C |
| ChemicalBook | 167479-01-8 | C8H16INO2 | 285.12 | 95% | Pale Yellow Solid | Inert atmosphere, Store in freezer, under -20°C |
| Biosynth | 167479-01-8 | C8H16INO2 | 285.12 | - | - | - |
| BLDpharm | 167479-01-8 | C8H16INO2 | 285.12 | - | - | - |
| ChemShuttle | 167479-01-8 | C8H16INO2 | 285.125 | 95% | - | 2-8°C |
| MedChemExpress | 167479-01-8 | C8H16INO2 | 285.13 | >98% | - | -20°C (powder, 3 years); 4°C (in solvent, 2 years) |
| Sigma-Aldrich | 167479-01-8 | C8H16INO2 | 285.13 | - | - | - |
Physical Properties
| Property | Value | Source |
| Melting Point | 37-40 °C | ChemicalBook[1] |
| Boiling Point | 299.3±23.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.486±0.06 g/cm3 (Predicted) | ChemicalBook[1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | ChemicalBook[1] |
Synthesis and Experimental Protocols
The primary utility of this compound lies in its role as a versatile linker in organic synthesis. The Boc-protected amine allows for selective deprotection under acidic conditions, revealing a primary amine ready for coupling, while the iodopropyl group serves as an excellent electrophile for nucleophilic substitution reactions.
General Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from 3-amino-1-propanol.
Step 1: Boc Protection of 3-amino-1-propanol
-
Dissolve 3-amino-1-propanol and triethylamine (B128534) in dichloromethane (B109758) (CH2Cl2).
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc2O) in CH2Cl2 to the mixture.
-
Stir the reaction at room temperature for several hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl (3-hydroxypropyl)carbamate.
Step 2: Iodination of the Hydroxyl Group
-
Dissolve triphenylphosphine (B44618) and imidazole (B134444) in CH2Cl2 and cool the solution to 0 °C.
-
Add iodine (I2) portion-wise to the cooled solution.
-
Add a solution of the crude tert-butyl (3-hydroxypropyl)carbamate from Step 1 in CH2Cl2 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure this compound.
Experimental Protocol: Synthesis of a PROTAC Linker
This protocol details the use of this compound to link a hypothetical amine-containing E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Alkylation of the E3 Ligase Ligand:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected linker-ligand conjugate.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected linker-ligand conjugate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM several times to remove excess TFA.
-
The resulting amine-linker-ligand TFA salt can be used directly in the next coupling step.
-
This resulting product now possesses a terminal primary amine, ready for coupling with a carboxylic acid-functionalized ligand for the protein of interest, thus completing the PROTAC synthesis.
Application in PROTAC Development: The Ubiquitin-Proteasome Pathway
The primary application of this compound is in the construction of PROTACs. These heterobifunctional molecules do not inhibit their target protein's activity directly but instead induce its degradation through the cell's own ubiquitin-proteasome system.
PROTAC Mechanism of Action
The mechanism by which a PROTAC molecule, synthesized using a linker derived from this compound, induces protein degradation is a multi-step process.
Figure 1. PROTAC-mediated protein degradation pathway.
The PROTAC molecule acts as a molecular bridge, bringing the target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the POI, resulting in a polyubiquitinated POI. The polyubiquitin (B1169507) chain is a signal for the proteasome, the cell's protein degradation machinery, which then recognizes, unfolds, and degrades the tagged POI into smaller peptides and amino acids. The PROTAC molecule is then released and can participate in further cycles of degradation.
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound as a linker component follows a logical and modular workflow.
Figure 2. Logical workflow for PROTAC synthesis.
This workflow highlights the modularity of PROTAC synthesis, where the choice of POI ligand, E3 ligase ligand, and the linker can be systematically varied to optimize the degradation efficiency and selectivity of the final PROTAC molecule. The use of a versatile building block like this compound is central to the flexibility of this process.
References
Methodological & Application
Application Notes and Protocols for tert-Butyl 3-iodopropylcarbamate in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 3-iodopropylcarbamate is a heterobifunctional linker valuable in bioconjugation and the development of complex biomolecules such as antibody-drug conjugates (ADCs).[1] This linker features two key reactive moieties: a terminal iodide and a tert-butyloxycarbonyl (Boc)-protected amine. The terminal iodine serves as a reactive group for covalent bond formation with nucleophiles, most notably the thiol groups of cysteine residues in proteins.[2] Iodine is an excellent leaving group, facilitating efficient alkylation reactions.[2]
The amine group is protected by a Boc group, which is stable under many reaction conditions but can be readily removed under mild acidic conditions to yield a primary amine.[2] This primary amine can then be used for subsequent conjugation steps, allowing for the sequential assembly of complex bioconjugates. These characteristics make this compound a versatile tool for researchers developing targeted therapeutics and other advanced bioconjugates.
Chemical Properties and Handling
A summary of the key chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 167479-01-8 |
| Molecular Formula | C₈H₁₆INO₂ |
| Molecular Weight | 285.12 g/mol |
| Appearance | Pale yellow oil |
| Storage | Store at -20°C, protect from light |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane |
Application Notes
Principle of Cysteine-Specific Conjugation
The primary application of this compound in bioconjugation is the alkylation of free thiol groups on cysteine residues within proteins, such as monoclonal antibodies.[] This reaction forms a stable thioether bond, covalently linking the molecule of interest (which has been pre-functionalized with the linker) to the protein. The high reactivity of the terminal iodide towards the nucleophilic thiol of cysteine allows for a degree of selectivity in the conjugation reaction.[]
For antibodies, the interchain disulfide bonds can be selectively reduced to provide free cysteine residues for conjugation, allowing for control over the number and location of conjugated molecules. This is a critical factor in the development of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
Two-Stage Conjugation Strategy
The Boc-protected amine allows for a two-stage conjugation strategy. In the first stage, a payload (e.g., a cytotoxic drug, a fluorescent dye) is attached to a biomolecule (e.g., an antibody) via the iodopropyl group. In the second stage, the Boc group is removed to expose a primary amine, which can then be used for further modifications, such as the attachment of a second payload or a solubility-enhancing moiety.
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation
This protocol describes the conjugation of a payload, pre-activated with this compound, to a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Payload functionalized with this compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 10 mM N-acetylcysteine)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Antibody Reduction:
-
Add a 10-fold molar excess of TCEP solution to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing to reduce the interchain disulfide bonds.
-
-
Purification of Reduced Antibody:
-
Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.4.
-
-
Conjugation Reaction:
-
Immediately add a 5 to 10-fold molar excess of the iodopropyl-activated payload (dissolved in DMSO) to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing, protected from light.
-
-
Quenching:
-
Add a 10-fold molar excess of the quenching solution (e.g., N-acetylcysteine) relative to the payload to cap any unreacted thiol groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the resulting antibody conjugate using a desalting column or size-exclusion chromatography to remove unreacted payload and quenching agent.
-
The purified conjugate can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the conjugated antibody.
Materials:
-
Boc-protected antibody conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane)
-
Desalting columns
Procedure:
-
Reaction Setup:
-
To the purified Boc-protected antibody conjugate, add a solution of 50% TFA in DCM.
-
Add a scavenger (e.g., 2.5% triisopropylsilane) to the reaction mixture to prevent side reactions.
-
-
Deprotection:
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Remove the TFA and DCM under a stream of nitrogen.
-
Immediately purify the deprotected antibody conjugate using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4) to remove residual acid and scavenger.
-
Data Presentation
The following tables provide illustrative data for a typical conjugation reaction.
Table 1: Typical Reaction Conditions for Antibody Conjugation
| Parameter | Condition |
| Antibody Concentration | 5 mg/mL |
| TCEP (molar excess) | 10x |
| Linker-Payload (molar excess) | 8x |
| Reaction Buffer | PBS, pH 7.4 |
| Reaction Temperature | 25°C |
| Reaction Time | 3 hours |
Table 2: Expected Quantitative Results (Illustrative)
| Parameter | Typical Value |
| Conjugation Efficiency | 70-85% |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 |
| Purity (by SEC-HPLC) | >95% |
| Monomer Content (by SEC-HPLC) | >98% |
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
References
Application Notes and Protocols: Tert-butyl 3-iodopropylcarbamate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-iodopropylcarbamate is a versatile bifunctional reagent employed in organic synthesis to introduce a protected three-carbon aminopropyl linker. Its utility stems from the presence of a terminal iodine atom, a good leaving group for nucleophilic substitution, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, making this reagent a valuable tool in multi-step synthetic strategies, particularly in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs).
This document provides detailed application notes and experimental protocols for the use of this compound in the alkylation of various nucleophiles.
Chemical Properties and Handling
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-Boc-3-iodo-1-propylamine |
| CAS Number | 167479-01-8 |
| Molecular Formula | C₈H₁₆INO₂ |
| Molecular Weight | 285.12 g/mol |
| Appearance | Light yellow oil |
| Storage | Store at -20°C for long-term stability. |
Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Applications in Organic Synthesis
The primary application of this compound is the introduction of a Boc-protected aminopropyl moiety onto a substrate through nucleophilic substitution. The terminal iodide is readily displaced by a variety of nucleophiles, including amines, phenols, and thiols. This reaction is a key step in the synthesis of linkers for PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 3-amino-1-propanol.[1][2]
Reaction Scheme:
References
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving tert-Butyl 3-iodopropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 3-iodopropylcarbamate is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of molecules for pharmaceutical and life sciences research. Its structure incorporates a terminal iodide, an excellent leaving group for nucleophilic substitution reactions, and a tert-butyloxycarbonyl (Boc)-protected amine. This combination allows for the facile introduction of a protected 3-aminopropyl linker onto a variety of nucleophilic scaffolds. Subsequent deprotection of the Boc group under acidic conditions reveals a primary amine, which can be further functionalized.[1][2]
These characteristics make this compound a valuable building block in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where it serves as a precursor for linker chains that connect a target protein binder to an E3 ligase ligand.
This document provides detailed application notes and experimental protocols for the use of this compound in nucleophilic substitution reactions with various classes of nucleophiles, including amines, thiols, and phenols.
Synthesis of this compound
A common synthetic route to this compound involves a two-step procedure starting from 3-amino-1-propanol. The amine is first protected with a Boc group, followed by the conversion of the hydroxyl group to an iodide.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of tert-Butyl (3-hydroxypropyl)carbamate
-
Dissolve 3-amino-1-propanol (1.0 equivalent) in dichloromethane (B109758) (CH₂Cl₂).
-
Add triethylamine (B128534) (1.0 equivalent) to the solution and stir for 30 minutes at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equivalents) in CH₂Cl₂.
-
Stir the reaction mixture at room temperature for 14 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve triphenylphosphine (B44618) (1.2 equivalents) and imidazole (B134444) (1.2 equivalents) in CH₂Cl₂ and cool the solution to 0 °C.
-
Add iodine (1.2 equivalents) portion-wise to the cooled solution.
-
Add a solution of the crude tert-butyl (3-hydroxypropyl)carbamate (1.0 equivalent) from the previous step in CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Pour the reaction mixture into water and extract with CH₂Cl₂.
-
Wash the combined organic layers sequentially with water and 10% hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to obtain this compound.
Table 1: Summary of Yields for the Synthesis of this compound
| Step | Product | Reported Yield |
| 1: Boc protection of 3-amino-1-propanol | tert-Butyl (3-hydroxypropyl)carbamate | ~86% |
| 2: Iodination of tert-butyl (3-hydroxypropyl)carbamate | This compound | ~78% |
Nucleophilic Substitution Reactions: General Workflow
The general workflow for the nucleophilic substitution reaction of this compound involves the reaction of a nucleophile with the alkyl iodide in the presence of a suitable base and solvent.
Caption: General workflow for nucleophilic substitution.
Applications in N-Alkylation
This compound is an effective reagent for the N-alkylation of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. These reactions typically proceed in the presence of a non-nucleophilic base to neutralize the hydroiodic acid formed during the reaction.
Experimental Protocol: N-Alkylation of a Heterocyclic Amine (Phenothiazine derivative)
This protocol describes the synthesis of tert-butyl (3-(3,7-dibromo-10H-phenothiazin-10-yl)propyl)carbamate.[3]
-
To a solution of 3,7-dibromo-10H-phenothiazine (1.0 equivalent) in anhydrous N,N-dimethylacetamide (DMA), add a non-nucleophilic base such as sodium hydride (NaH) or sodium tert-butoxide (t-BuONa).
-
Stir the mixture at 0-5 °C.
-
Add this compound (1.0-1.2 equivalents).
-
Allow the reaction to proceed at this temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-alkylated product.
Table 2: Representative Data for N-Alkylation Reactions
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Yield |
| 3,7-dibromo-10H-phenothiazine | tert-butyl (3-(3,7-dibromo-10H-phenothiazin-10-yl)propyl)carbamate[3] | NaH | DMA | 0 - 5 | High |
| Piperazine | tert-butyl (3-(piperazin-1-yl)propyl)carbamate | K₂CO₃ | CH₃CN | Room Temp. | Good |
| Aniline | tert-butyl (3-(phenylamino)propyl)carbamate | DIPEA | DMF | 80 | Mod. |
Caption: N-Alkylation reaction scheme.
Applications in S-Alkylation
The reaction of this compound with thiols provides a straightforward method for the synthesis of S-alkylated products. This is particularly useful for modifying cysteine residues in peptides or for creating thioether linkages in drug candidates.
Experimental Protocol: S-Alkylation of a Thiol
-
Dissolve the thiol (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN).
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to deprotonate the thiol.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Table 3: Representative Data for S-Alkylation Reactions
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Yield |
| Thiophenol | tert-butyl (3-(phenylthio)propyl)carbamate | K₂CO₃ | DMF | Room Temp. | High |
| Cysteine derivative | S-(3-(tert-butoxycarbonylamino)propyl)cysteine derivative | Et₃N | CH₃CN | 50 | Good |
Note: Yields are qualitative estimates based on general S-alkylation reactions.
Caption: S-Alkylation reaction scheme.
Applications in O-Alkylation
The formation of ether linkages can be achieved through the O-alkylation of alcohols or phenols with this compound. Phenols, being more acidic, are generally more reactive under milder basic conditions compared to aliphatic alcohols.
Experimental Protocol: O-Alkylation of a Phenol (B47542)
-
To a solution of the phenol (1.0 equivalent) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Stir the mixture at room temperature for a short period to form the phenoxide.
-
Add this compound (1.0-1.2 equivalents).
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature, add water, and extract with an organic solvent.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired O-alkylated product.
Table 4: Representative Data for O-Alkylation Reactions
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Yield |
| Phenol | tert-butyl (3-(phenoxy)propyl)carbamate | K₂CO₃ | Acetone | 60 | Good |
| 4-Methoxyphenol | tert-butyl (3-(4-methoxyphenoxy)propyl)carbamate | Cs₂CO₃ | DMF | 80 | High |
Note: Yields are qualitative estimates based on general O-alkylation reactions.
Caption: O-Alkylation reaction scheme.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of a Boc-protected 3-aminopropyl moiety onto a wide range of nucleophiles. The protocols provided herein offer a starting point for researchers to utilize this building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery for the construction of linkers and other complex molecular architectures. The straightforward nature of these nucleophilic substitution reactions, coupled with the ease of subsequent Boc-deprotection, underscores the utility of this valuable synthetic tool.
References
Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl 3-iodopropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, prized for its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of the Boc group is a critical step in many synthetic pathways, particularly in the synthesis of pharmaceuticals and other complex organic molecules. This document provides detailed application notes and protocols for the removal of the Boc group from tert-butyl 3-iodopropylcarbamate to yield 3-iodopropylamine, a valuable building block in medicinal chemistry.
The primary method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The mechanism proceeds through protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to afford the free amine. While effective, these strong acid conditions may not be suitable for substrates with other acid-sensitive functional groups. Therefore, milder deprotection methods have also been developed.
This application note will provide a comparative overview of different deprotection protocols, potential side reactions to consider, and detailed experimental procedures.
Data Presentation: Comparison of Boc Deprotection Methods
The selection of a deprotection method depends on the substrate's stability, the desired salt form of the product, and the scale of the reaction. Below is a summary of common conditions for the deprotection of various N-Boc protected amines. While specific data for this compound is not extensively published, the following table provides representative examples for analogous substrates.
| Substrate | Reagent/Conditions | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| N-Boc-aniline | 10 mol% I₂ | CH₂Cl₂ | 3 | RT | 95 | [3] |
| N-Boc-(4-iodophenyl)amine | (COCl)₂ (3 equiv.), MeOH | Methanol | 1 | RT | >90 | [4] |
| General N-Boc Amine | 25% TFA/DCM | DCM | 2 | RT | 60 | [5] |
| General N-Boc Amine | 4M HCl in Dioxane | Dioxane | 16 | RT | 100 | [6] |
| N-Boc-4-aminopyridine | TFA | DCM | - | RT | 78-86 | [7] |
| N-Boc Tryptamine | Thermal | TFE | 0.75 | 230 | 81 | [8] |
Signaling Pathways and Experimental Workflows
General Boc Deprotection Workflow
The general workflow for the deprotection of a Boc-protected amine and subsequent workup is illustrated below. The process begins with the acid-mediated cleavage of the Boc group, followed by removal of the volatile byproducts and excess acid. The final step involves either isolation of the amine salt or neutralization to obtain the free amine.
Caption: General workflow for the deprotection of Boc-protected amines.
Mechanism of Acid-Catalyzed Boc Deprotection
The acid-catalyzed removal of the Boc group is a well-established mechanism. The following diagram illustrates the key steps involved in this transformation.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Pharmaceuticals and Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed examples of modern synthetic methodologies applied to the production of high-value pharmaceuticals and bioactive molecules. The following sections include summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of relevant biological pathways and experimental workflows.
Biocatalytic Synthesis of Sitagliptin (B1680988)
Sitagliptin, an oral hypoglycemic agent, is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[1] The synthesis of sitagliptin has been significantly improved through the use of biocatalysis, specifically employing a highly engineered transaminase enzyme. This enzymatic approach offers high enantioselectivity and operates under mild conditions, representing a greener and more efficient alternative to traditional chemical methods.[1][2]
Data Presentation: Biocatalytic Synthesis of Sitagliptin
| Parameter | Value | Reference |
| Enzyme | R-selective transaminase (engineered) | [2] |
| Substrate | Prositagliptin ketone | [3] |
| Amine Donor | Isopropylamine (B41738) | [4] |
| Solvent | 50% DMSO | [2] |
| Temperature | 40 °C | [2] |
| Substrate Concentration | 200 g/L | [2] |
| Enzyme Loading | 6 g/L | [2] |
| Reaction Time | 24 h | [4] |
| Conversion | 100% | [4] |
| Yield | 92% | [2] |
| Enantiomeric Excess (ee) | >99.95% | [2] |
Experimental Protocol: Biocatalytic Transamination for Sitagliptin Synthesis
This protocol is adapted from a general procedure for the transamination of pro-sitagliptin ketone using an immobilized transaminase.[4]
Materials:
-
Pro-sitagliptin ketone
-
Immobilized R-selective transaminase enzyme
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor (1 mM)
-
Triethanolamine (TEOA) buffer (100 mM, pH 9)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction vessel with temperature control and agitation
Procedure:
-
Prepare a reaction mixture consisting of a 9:1 ratio of TEOA buffer to DMSO.
-
Add the immobilized transaminase enzyme to the reaction vessel.
-
Dissolve the pro-sitagliptin ketone in DMSO and add it to the reaction mixture to the desired final concentration.
-
Add isopropylamine as the amine donor and PLP as the cofactor.
-
Maintain the reaction temperature at 40 °C with gentle agitation for 24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until complete conversion of the ketone is observed.
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
Extract the product from the aqueous/DMSO mixture using an appropriate organic solvent.
-
Purify the crude product by crystallization or chromatography to obtain enantiomerically pure sitagliptin.
Signaling Pathway: Sitagliptin Mechanism of Action
Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) release and suppress glucagon (B607659) secretion in a glucose-dependent manner, leading to improved glycemic control.[5][6][7]
References
- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 2. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Taxol Allosterically Alters the Dynamics of the Tubulin Dimer and Increases the Flexibility of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. l-dopa-induced dopamine synthesis and oxidative stress in serotonergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Targeted Degradation of Ras Proteins for Anticancer Therapy
Introduction
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical regulators of cellular signaling pathways controlling proliferation, survival, and differentiation.[1] Mutations in Ras genes are among the most frequent oncogenic drivers in human cancers, found in 20-30% of all tumors, with KRAS being the most frequently mutated isoform (85%).[1] These mutations lock Ras in a constitutively active, GTP-bound state, leading to persistent downstream signaling through pathways like the Raf-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, which drives tumorigenesis.[1][2]
For decades, Ras was considered "undruggable" due to its high affinity for GTP and the lack of deep, well-defined binding pockets for small-molecule inhibitors.[3] However, recent advances in targeted protein degradation (TPD) have opened new avenues for combating Ras-driven cancers.[1] This strategy utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate oncogenic Ras proteins entirely, rather than just inhibiting their function.[4] This approach offers advantages over traditional inhibition, as it can eliminate both the enzymatic and non-enzymatic scaffolding functions of the target protein.[5]
Two primary strategies have emerged for inducing Ras degradation: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of three parts: a "warhead" that binds to the target protein (e.g., KRAS), a ligand that recruits an E3 ubiquitin ligase (most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[6][7] By simultaneously binding to both the Ras protein and the E3 ligase, the PROTAC forms a ternary complex, which brings the ligase into close proximity with Ras.[5] This proximity induces the E3 ligase to tag Ras with ubiquitin chains, marking it for recognition and destruction by the 26S proteasome.[5]
Several PROTACs have been developed that successfully degrade specific KRAS mutants. For example, LC-2 was the first PROTAC reported to induce the degradation of endogenous KRAS G12C by recruiting the VHL E3 ligase.[5][8] This approach has shown the potential for more profound and sustained pathway inhibition compared to small-molecule inhibitors alone.[9]
Molecular Glues
Molecular glues are small molecules that induce or stabilize an interaction between two proteins that would not normally associate.[10][11] Unlike the bifunctional nature of PROTACs, molecular glues are monovalent compounds that act as an adhesive at the protein-protein interface.[11] In the context of Ras degradation, a molecular glue can enhance the affinity between Ras and an E3 ubiquitin ligase.[12] This stabilized interaction facilitates the ubiquitination and subsequent proteasomal degradation of Ras, similar to the final steps of the PROTAC mechanism.[13]
This approach expands the range of E3 ligases that can be harnessed for TPD, as it relies on discovering molecules that fit pre-existing or latent interaction surfaces rather than being limited to ligases with known, well-drugged ligands.[11][13] For instance, the compound XMU-MP-9 acts as a molecular glue to enhance the interaction between K-Ras mutants and the E3 ligase Nedd4-1, promoting their degradation.[12]
Quantitative Data Summary
The efficacy of Ras protein degraders is typically quantified by two key metrics: the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the IC₅₀ (the concentration at which 50% of a biological function, such as cell proliferation, is inhibited).[6]
| Degrader | Target | E3 Ligase Recruited | Cell Line | DC₅₀ | IC₅₀ (Proliferation) | Reference |
| LC-2 | KRAS G12C | VHL | NCI-H2030 | ~2.5 µM | Not Specified | [5] |
| LC-2 | KRAS G12C | VHL | KRAS(G12C) Cells | 1.9 µM | Not Specified | [14] |
| RD0255359 | KRAS G12C/D/V | VHL | NCI-H358 (G12C) | <10 nM | Nanomolar range | [15] |
| RD0255359 | KRAS G12C/D/V | VHL | AGS (G12D) | <10 nM | Nanomolar range | [15] |
| RD0255359 | KRAS G12C/D/V | VHL | SW620 (G12V) | <10 nM | Nanomolar range | [15] |
| ASP3082 | KRAS G12D | Not Specified | Multiple G12D Models | Dose-dependent degradation | Potent antitumor activity | [16] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Characterizing the activity of Ras degraders involves a suite of biochemical and cell-based assays.[8] Below are detailed protocols for essential experiments.
Protocol 1: Western Blot Analysis for Ras Degradation
This protocol is used to quantify the reduction in Ras protein levels following treatment with a degrader.
1. Cell Culture and Treatment: a. Seed cancer cells (e.g., NCI-H358 for KRAS G12C) in 6-well plates to achieve 70-80% confluency at the time of harvest.[17] b. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).[17] c. Prepare serial dilutions of the Ras degrader in fresh culture medium. Include a vehicle control (e.g., DMSO).[17] d. Treat cells with the degrader or vehicle control for the desired time course (e.g., 4, 8, 12, 24 hours).
2. Protein Extraction (Cell Lysis): [2][17] a. Place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).[17] b. Aspirate PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[2][17] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[17] d. Incubate on ice for 30 minutes, vortexing periodically.[17] e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17] f. Carefully transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay kit, following the manufacturer's instructions.[17]
4. Sample Preparation and SDS-PAGE: a. Normalize all samples with lysis buffer to ensure the same protein concentration. b. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[17][18] c. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a protein ladder.[2][17] d. Perform electrophoresis until the dye front reaches the bottom of the gel.[2]
5. Protein Transfer and Immunoblotting: a. Transfer proteins from the gel to a PVDF or nitrocellulose membrane.[18] b. Confirm transfer efficiency using Ponceau S stain.[17] c. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17] d. Incubate the membrane overnight at 4°C with a primary antibody specific for Ras (e.g., anti-pan-Ras or anti-KRAS). Also probe a separate blot or strip the same blot for a loading control (e.g., β-actin or GAPDH).[17] e. Wash the membrane three times with TBST for 10 minutes each.[17] f. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] g. Wash the membrane again three times with TBST.
6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate.[17] b. Capture the chemiluminescent signal using a digital imaging system.[17] c. Perform densitometric analysis using software (e.g., ImageJ) to quantify band intensity. Normalize Ras band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.[17]
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19]
1. Cell Seeding: a. Harvest and count cells, ensuring >90% viability with Trypan blue.[20] b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[20][21] c. Include wells with medium only to serve as a blank control.[22] d. Incubate overnight (37°C, 5% CO₂).
2. Compound Treatment: a. Prepare serial dilutions of the Ras degrader in culture medium at 2x the final desired concentration. b. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control. c. Incubate for the desired treatment period (e.g., 72 hours).[20]
3. MTT Addition and Incubation: a. Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[21][22] b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[21][22]
4. Solubilization and Measurement: a. Carefully aspirate the medium. b. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[21][22] c. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[22] d. Measure the absorbance (OD) at 570 nm using a microplate reader.
5. Data Analysis: a. Subtract the average OD of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (OD of treated sample / OD of vehicle control) * 100 c. Plot the percentage of viability against the log of the degrader concentration and use non-linear regression to determine the IC₅₀ value.[22]
Protocol 3: LC-MS/MS for Protein Degradation Quantification (General Workflow)
Liquid chromatography-mass spectrometry (LC-MS) provides a highly sensitive and accurate method for quantifying protein levels, complementing Western blot analysis.
1. Sample Preparation: a. Culture, treat, and lyse cells as described in Protocol 1 (Steps 1 & 2). b. It is critical that the lysis buffer be free of detergents and other compounds that interfere with MS analysis.[23] If necessary, perform a buffer exchange or protein precipitation (e.g., with acetone).[23] c. Quantify the total protein concentration (BCA assay).
2. Protein Digestion: a. Take a standardized amount of protein from each sample (e.g., 20-50 µg). b. Denature, reduce, and alkylate the proteins. This typically involves treatment with urea, dithiothreitol (B142953) (DTT), and iodoacetamide (B48618) (IAA). c. Digest the proteins into peptides overnight using a proteolytic enzyme, most commonly trypsin.[23] Filter-assisted sample preparation (FASP) can be used to simplify reagent removal and improve digestion.
3. Peptide Cleanup: a. Purify the resulting peptides and remove salts using a C18 solid-phase extraction (SPE) column or tip. b. Dry the purified peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS analysis (e.g., water with 0.1% formic acid).
4. LC-MS/MS Analysis: a. Inject the peptide samples into a liquid chromatography system coupled to a mass spectrometer. b. Peptides are separated on a reverse-phase column and then ionized and analyzed by the mass spectrometer. c. The mass spectrometer can be operated in Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA) mode to identify and quantify peptides.
5. Data Analysis: a. Use specialized software (e.g., MaxQuant, Spectronaut) to process the raw MS data. b. Identify peptides and map them back to their parent proteins. c. Perform label-free quantification (LFQ) or use isotopic labeling strategies to determine the relative abundance of Ras protein in each sample. d. Normalize the abundance of Ras peptides to the abundance of peptides from housekeeping proteins that are unaffected by the treatment. e. The relative decrease in Ras abundance in treated samples versus control samples confirms and quantifies protein degradation.
References
- 1. RAS degraders: The new frontier for RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protein-based Degrader Strategies against Oncogenic RAS [dspace.mit.edu]
- 4. Targeting Endogenous K-RAS for Degradation through the Affinity-Directed Protein Missile System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 7. Development of PROTACS degrading KRAS and SOS1: Ingenta Connect [ingentaconnect.com]
- 8. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting cancer with small-molecule pan-KRAS degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eliminating oncogenic RAS: back to the future at the drawing board - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular glue - Wikipedia [en.wikipedia.org]
- 12. biorxiv.org [biorxiv.org]
- 13. lifesensors.com [lifesensors.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. origene.com [origene.com]
- 19. benchchem.com [benchchem.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. uthsc.edu [uthsc.edu]
Application Notes & Protocols: The Strategic Incorporation of Nitrogen in the Multi-Step Synthesis of Oseltamivir (Tamiflu®)
Introduction
Nitrogen-containing compounds are fundamental building blocks in the synthesis of a vast array of pharmaceuticals due to their critical role in molecular interactions and biological activity.[1][2] The anti-influenza medication Oseltamivir (B103847) (marketed as Tamiflu®) serves as a prime example of a complex, stereochemically rich molecule where the precise introduction of nitrogen-containing functional groups is a cornerstone of its synthesis.[3] This document provides detailed application notes and experimental protocols for key nitrogen-introducing steps in the synthesis of Oseltamivir, primarily focusing on the well-established route starting from (-)-shikimic acid. This pathway is a cornerstone of industrial production and showcases strategic chemical transformations.[3][4]
Core Concepts in Oseltamivir Synthesis
The commercial synthesis of Oseltamivir beginning with (-)-shikimic acid is a multi-step process that hinges on the controlled installation of two critical nitrogen functional groups: an amino group and an acetamido group.[3] The stereochemistry of these groups is vital for the drug's efficacy as an inhibitor of the viral neuraminidase enzyme.[5] Key strategies for introducing nitrogen in this synthesis often involve the use of azide (B81097) intermediates, which are versatile precursors to amines.[3][6] While effective, the use of azides requires careful handling due to their potential instability.[3] Consequently, alternative azide-free syntheses have also been developed.[4][7]
Data Presentation: Comparative Yields in Oseltamivir Synthesis
The efficiency of each step in a multi-step synthesis is critical to the overall yield of the final product. The following table summarizes the yields for key transformations in a representative synthesis of Oseltamivir from (-)-shikimic acid.
| Step | Transformation | Key Reagents | Yield (%) | Reference |
| 1 | Trimesylation of Ethyl Shikimate | Methanesulfonyl chloride, Triethylamine | High | [4] |
| 2 | Regioselective Azidation | Sodium azide | High | [4] |
| 3 | Aziridination | Triphenylphosphine, Triethylamine | High | [4] |
| 4 | Epoxide Formation | Potassium Bicarbonate | High | [3] |
| 5 | Azide Ring Opening | Azide source | High | [6] |
| 6 | Azide Reduction & Acylation | Lindlar catalyst, Acetic anhydride | High | [6] |
| Overall | (-)-Shikimic Acid to Oseltamivir Phosphate (B84403) | ~47% | [4][8] |
Experimental Workflow
The synthesis of Oseltamivir from (-)-shikimic acid is a linear sequence of reactions designed to build the carbon skeleton and introduce the necessary functional groups with the correct stereochemistry. The following diagram illustrates the key stages of this synthetic pathway.
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00400G [pubs.rsc.org]
- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]
- 6. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 7. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with tert-Butyl 3-iodopropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of tert-butyl 3-iodopropylcarbamate, a versatile building block in organic synthesis and drug discovery. This bifunctional molecule, featuring a protected amine and a reactive alkyl iodide, is particularly valuable for the introduction of a three-carbon linker, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed protocols for key coupling reactions, quantitative data for representative transformations, and visual workflows to guide researchers in their synthetic endeavors.
Overview of this compound
This compound is a key reagent characterized by a terminal iodine atom, which serves as an excellent leaving group in nucleophilic substitution reactions, and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for subsequent functionalization of the primary amine. This combination of features makes it an ideal building block for multi-step syntheses of complex molecules.
N-Alkylation Reactions
The primary application of this compound is in the N-alkylation of various nucleophiles, including primary and secondary amines, anilines, and nitrogen-containing heterocycles. This reaction is a fundamental step in the assembly of PROTACs, where it is used to connect a warhead or an E3 ligase ligand to the linker.
General Protocol for N-Alkylation of Amines
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with this compound. Reaction conditions may require optimization for specific substrates.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA, 1.5-3.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Optional: Iodide source (e.g., NaI, KI, catalytic amount)
Procedure:
-
To a solution of the amine substrate in an anhydrous solvent, add the base.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound to the reaction mixture.
-
If the reaction is sluggish, add a catalytic amount of an iodide source.
-
Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkylated product.
Quantitative Data for N-Alkylation Reactions
| Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | K₂CO₃ | DMF | 80 | 16 | 85 | [1] |
| Piperazine | K₂CO₃ | DMF | 80 | 16 | 84 | [1] |
| Morpholine | Cs₂CO₃ | Acetonitrile | 60 | 12 | 92 | Representative |
| Aniline | DIPEA | DMF | 100 | 24 | 75 | Representative |
| Indole | NaH | THF | rt | 6 | 88 | Representative |
Note: "Representative" indicates that the data is based on typical yields for similar N-alkylation reactions, as specific data for this compound was not available in the cited literature.
Palladium-Catalyzed Cross-Coupling Reactions
While less common than N-alkylation, the iodo-group of this compound can participate in various palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions further expand its utility in creating diverse molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the propyl chain and an aryl or vinyl group using an organoboron reagent.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid/ester, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 78 | Representative |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 85 | Representative |
| 3-Pyridinylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 72 | Representative |
Note: "Representative" indicates that the data is based on typical yields for similar Suzuki-Miyaura coupling reactions of alkyl iodides, as specific data for this compound was not available in the cited literature.
Heck Coupling
The Heck reaction can be employed to couple this compound with an alkene, forming a new C-C bond and introducing an alkenyl group.
General Protocol for Heck Coupling
Materials:
-
This compound (1.0 eq)
-
Alkene (1.2-2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., PPh₃, P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq)
-
Solvent (e.g., DMF, DMAc, Acetonitrile)
Procedure:
-
Charge a reaction vessel with this compound, palladium catalyst, and phosphine ligand.
-
Add the solvent and the base.
-
Add the alkene to the mixture.
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until completion.
-
Work-up and purify as described for the Suzuki-Miyaura coupling.
Quantitative Data for Heck Coupling
| Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 65 | Representative |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | DMAc | 120 | 72 | Representative |
| 1-Octene | Pd₂(dba)₃ / P(o-tol)₃ | Cy₂NMe | Dioxane | 100 | 58 | Representative |
Note: "Representative" indicates that the data is based on typical yields for similar Heck coupling reactions of unactivated alkyl iodides, as specific data for this compound was not available in the cited literature.
Sonogashira Coupling
The Sonogashira coupling allows for the reaction of this compound with a terminal alkyne to synthesize alkynylated products.
General Protocol for Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound and the terminal alkyne in an anhydrous solvent, add the palladium catalyst and CuI.
-
Add the base and purge the mixture with an inert gas.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up and purify as described for the Suzuki-Miyaura coupling.
Quantitative Data for Sonogashira Coupling
| Terminal Alkyne | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | rt | 80 | Representative |
| 1-Octyne | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 40 | 75 | Representative |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | rt | 88 | Representative |
Note: "Representative" indicates that the data is based on typical yields for similar Sonogashira coupling reactions of alkyl iodides, as specific data for this compound was not available in the cited literature.
Application in PROTAC Synthesis
A primary application of this compound is in the construction of PROTACs, where it serves as a versatile linker to connect a Protein of Interest (POI) ligand and an E3 ligase ligand.[2]
PROTAC Synthesis Workflow
The general workflow for synthesizing a PROTAC using this compound involves a stepwise approach:
-
Alkylation: One of the ligands (either the POI ligand or the E3 ligase ligand, containing a suitable nucleophile like an amine or phenol) is alkylated with this compound.
-
Deprotection: The Boc protecting group is removed from the resulting intermediate using an acid (e.g., trifluoroacetic acid in dichloromethane).
-
Coupling: The newly freed amine on the linker is then coupled to the second ligand, typically through an amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt).
PROTAC Mechanism of Action: Signaling Pathway
PROTACs function by hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).[3] The PROTAC molecule forms a ternary complex with the target POI and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a generalized experimental workflow for performing palladium-catalyzed cross-coupling reactions with this compound.
References
Application Notes and Protocols for tert-Butyl 3-iodopropylcarbamate in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of tert-Butyl 3-iodopropylcarbamate as a bifunctional linker in solid-phase peptide synthesis (SPPS). This reagent is particularly useful for the on-resin N-alkylation of amino acid side chains and subsequent intramolecular cyclization to generate constrained peptides, a valuable strategy in drug discovery for enhancing peptide stability, affinity, and cell permeability.
Introduction to this compound in SPPS
This compound is a versatile chemical tool for peptide modification. It features two key functional groups: an iodo group, which is a good leaving group for nucleophilic substitution reactions, and a Boc-protected amine. This dual functionality allows for a two-step modification of peptides on a solid support.
The primary applications in SPPS include:
-
N-alkylation of nucleophilic side chains: The iodo group can react with nucleophilic side chains of amino acids such as lysine (B10760008) (ε-amine) or cysteine (thiol) to form a stable covalent bond.
-
Peptide Cyclization: Following N-alkylation, the Boc-protecting group on the linker can be selectively removed under mild acidic conditions, revealing a primary amine. This amine can then react with an activated carboxylic acid on the peptide (e.g., the C-terminus or a side chain of Asp or Glu) to form a cyclic peptide.
This methodology is compatible with standard Fmoc-based SPPS protocols. The alkylation is typically performed after the linear peptide sequence has been assembled, and the subsequent cyclization is carried out on the resin before cleavage and global deprotection.
Experimental Protocols
On-Resin N-Alkylation of a Lysine Residue
This protocol details the alkylation of the ε-amino group of a lysine residue within a peptide sequence bound to a solid support.
Materials:
-
Peptide-resin (Fmoc-protected, containing a lysine residue)
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Alkylation Reaction:
-
Prepare a solution of this compound (5-10 equivalents relative to the resin loading) and DBU (5-10 equivalents) in DMF.
-
Drain the DMF from the swollen resin and add the alkylating solution.
-
Agitate the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by a Kaiser test (ninhydrin test), which should remain positive as long as the lysine side-chain amine is not fully alkylated.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DMF (3 x 5 resin volumes).
-
Wash the resin with DCM (3 x 5 resin volumes).
-
Wash the resin with diethyl ether (3 x 5 resin volumes).
-
-
Drying: Dry the resin under vacuum.
Quantitative Data Summary for N-Alkylation:
Based on analogous alkylation reactions with alkyl iodides on solid support, the following parameters can be expected.
| Parameter | Value | Reference for Analogy |
| Equivalents of Alkylating Agent | 5 - 10 | [1] |
| Equivalents of Base (DBU) | 5 - 10 | [1] |
| Solvent | DMF | [1] |
| Reaction Time | 12 - 24 hours | [1] |
| Temperature | Room Temperature | [1] |
| Expected Yield | > 90% (based on similar alkylations) | [1] |
On-Resin Peptide Cyclization via Lactam Bridge Formation
This protocol describes the steps for intramolecular cyclization following the N-alkylation of a lysine residue. This procedure involves the deprotection of the Boc group on the linker and subsequent amide bond formation with the C-terminal carboxylic acid of the peptide.
Materials:
-
N-alkylated peptide-resin from protocol 2.1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Selective Boc Deprotection:
-
Swell the N-alkylated peptide-resin in DCM.
-
Treat the resin with a solution of 20-30% TFA in DCM for 30 minutes at room temperature.[2]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5 x 5 resin volumes).
-
Neutralize the resin with a solution of 10% DIPEA in DMF (3 x 2 minutes).
-
Wash the resin with DMF (3 x 5 resin volumes).
-
-
Intramolecular Cyclization (Lactamization):
-
Swell the deprotected peptide-resin in DMF.
-
Prepare a solution of HOBt or Oxyma Pure (3-5 equivalents) and DIC (3-5 equivalents) in DMF.
-
Add the activating solution to the resin.
-
Add DIPEA (1-2 equivalents) to the reaction mixture.
-
Agitate the reaction mixture at room temperature for 12-24 hours. The completion of the cyclization can be monitored by a Kaiser test, which should become negative upon successful amide bond formation.
-
-
Washing:
-
Drain the cyclization mixture.
-
Wash the resin with DMF (3 x 5 resin volumes).
-
Wash the resin with DCM (3 x 5 resin volumes).
-
Wash the resin with diethyl ether (3 x 5 resin volumes).
-
-
Drying: Dry the resin under vacuum.
Quantitative Data Summary for On-Resin Cyclization:
| Parameter | Value | Reference for Analogy |
| Boc Deprotection Reagent | 20-30% TFA in DCM | [2] |
| Boc Deprotection Time | 30 minutes | [2] |
| Coupling Reagents | DIC/HOBt or Oxyma Pure | [3] |
| Equivalents of Coupling Reagents | 3 - 5 | [3] |
| Solvent | DMF | [3] |
| Reaction Time | 12 - 24 hours | [3] |
| Temperature | Room Temperature | [3] |
Cleavage and Final Deprotection
Following on-resin cyclization, the peptide is cleaved from the resin and the remaining side-chain protecting groups are removed.
Materials:
-
Cyclized peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Cleavage:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
-
Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for the on-resin N-alkylation of a lysine-containing peptide.
Caption: Workflow for the on-resin cyclization of the N-alkylated peptide.
Caption: Chemical pathway for N-alkylation and subsequent lactam bridge formation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with tert-Butyl 3-iodopropylcarbamate
Welcome to the technical support center for tert-Butyl 3-iodopropylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving reaction yields and addressing common challenges encountered during the use of this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during N-alkylation reactions using this compound.
1. Why is my N-alkylation reaction showing low or no product formation?
Low or no yield in your N-alkylation reaction can be attributed to several factors:
-
Insufficient Basicity: The chosen base may not be strong enough to effectively deprotonate the nucleophile (e.g., a heterocyclic amine or an alcohol).
-
Poor Solvent Choice: The solvent might not be suitable for the reaction, leading to poor solubility of reactants or intermediates. Polar aprotic solvents are generally preferred for S_N2 reactions.
-
Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier.
-
Steric Hindrance: The nucleophile or the substrate may be sterically hindered, slowing down the reaction rate.
-
Degradation of the Reagent: this compound can be sensitive to light and prolonged storage, leading to degradation.
Troubleshooting Steps:
-
Choice of Base: Employ a stronger base. For many N-alkylation reactions with heterocyclic amines, stronger bases like Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) are more effective than weaker bases like potassium carbonate (K₂CO₃).
-
Solvent Selection: Use an appropriate polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to ensure all reactants are well-solvated.
-
Temperature Optimization: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to avoid decomposition.
-
Catalyst Addition: The addition of a catalytic amount of Tetrabutylammonium iodide (TBAI) can significantly enhance the reaction rate by in-situ conversion of the alkyl iodide to the more reactive alkyl iodide.
2. My reaction is producing significant side products. What are they and how can I minimize them?
Common side reactions include elimination (E2) and overalkylation.
-
Elimination (E2) Reaction: This is more likely to occur with strong, bulky bases and at higher temperatures, leading to the formation of an alkene.
-
Overalkylation: If the product of the initial alkylation is still nucleophilic, it can react further with another molecule of this compound.
Troubleshooting Steps:
-
Minimize Elimination:
-
Use a less sterically hindered base (e.g., NaH instead of potassium tert-butoxide).
-
Maintain the lowest effective reaction temperature.
-
-
Control Overalkylation:
-
Use a slight excess (1.1-1.2 equivalents) of this compound.
-
Monitor the reaction closely and stop it once the starting material is consumed.
-
3. I am observing the formation of two different product isomers. How can I control the regioselectivity?
For nucleophiles with multiple reactive sites, such as indazoles, regioselectivity can be a challenge. The choice of base and solvent can significantly influence the product distribution.
Troubleshooting Steps:
-
Solvent and Base Screening: As demonstrated in studies on similar heterocyclic systems, the combination of a strong, non-nucleophilic base in a suitable solvent can favor one isomer over the other. For instance, using NaH in THF has been shown to favor N1 alkylation in indazoles.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of different bases and solvents on the yield of N-alkylation of a model heterocyclic compound (indazole) with an alkyl halide, which can serve as a guide for optimizing your reaction with this compound.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | N1:N2 Ratio |
| 1 | K₂CO₃ | DMF | 120 | 72 | 58:42 |
| 2 | NaH | THF | 25 | >99 | >99:1 |
| 3 | Cs₂CO₃ | DMF | 80 | 85 | 65:35 |
| 4 | t-BuOK | THF | 25 | 92 | 40:60 |
Data is adapted from studies on the N-alkylation of indazoles and serves as a representative guide.[1][2]
Experimental Protocols
General Protocol for N-Alkylation of a Heterocyclic Amine with this compound
This protocol provides a starting point for the N-alkylation of a generic heterocyclic amine. Optimization may be required for specific substrates.
-
Preparation: To a solution of the heterocyclic amine (1.0 eq.) in anhydrous DMF (0.1 M), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add a solution of this compound (1.2 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Experimental Workflow for N-Alkylation
Logical Troubleshooting Flowchart
KRAS Signaling Pathway
This compound is a key building block for synthesizing PROTACs (Proteolysis Targeting Chimeras) that can target oncogenic proteins like KRAS. The diagram below illustrates a simplified KRAS signaling pathway, which is often dysregulated in cancer.
References
Common side reactions and byproducts with tert-Butyl 3-iodopropylcarbamate
Welcome to the Technical Support Center for tert-Butyl 3-iodopropylcarbamate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the use of this versatile reagent. Here you will find troubleshooting guides and frequently asked questions to address specific challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The primary side reactions are intramolecular cyclization and elimination.
-
Intramolecular Cyclization: Under basic conditions, the carbamate (B1207046) nitrogen can act as an internal nucleophile, displacing the iodide to form the cyclic byproduct, N-Boc-azetidine. This is particularly prevalent when using strong, non-hindered bases or when the external nucleophile concentration is low.
-
Elimination (E2 Reaction): The use of strong, sterically hindered bases can promote the elimination of hydrogen iodide (HI) to form N-Boc-allylamine. The primary nature of the alkyl iodide makes SN2 substitution generally favorable over E2 elimination, but the choice of base and reaction conditions are critical.[1]
Q2: How can I minimize the formation of N-Boc-azetidine?
A2: To favor intermolecular substitution over intramolecular cyclization, consider the following strategies:
-
Choice of Base: Use a mild, non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to neutralize the HI byproduct of the substitution reaction without significantly promoting deprotonation of the carbamate nitrogen.
-
Nucleophile Concentration: Maintain a high concentration of your desired external nucleophile to outcompete the intramolecular reaction.
-
Temperature: Running the reaction at lower temperatures can sometimes disfavor the cyclization reaction.
Q3: What conditions favor the desired SN2 reaction?
A3: To promote the desired substitution reaction with a nucleophile, the following conditions are generally recommended:
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are typically effective for SN2 reactions.
-
Temperature: Moderate temperatures (room temperature to 50°C) are often sufficient. Higher temperatures may increase the rate of side reactions.
-
Nucleophile: Stronger, less sterically hindered nucleophiles will react more efficiently.
Q4: Is the Boc protecting group stable during reactions with this compound?
A4: The tert-butyloxycarbonyl (Boc) group is generally stable under basic and nucleophilic conditions.[2] However, it is highly sensitive to acidic conditions and will be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] Care should be taken during workup and purification to avoid prolonged exposure to acidic environments if the Boc group needs to be retained.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired N-alkylated product | 1. Predominant intramolecular cyclization to N-Boc-azetidine. 2. Competing elimination reaction. 3. Incomplete reaction. 4. Degradation of the starting material or product. | 1. See FAQ 2 for minimizing cyclization. 2. Use a less sterically hindered base. Consider a milder base like K₂CO₃. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increase the reaction temperature cautiously if the reaction is sluggish. 4. Ensure the use of anhydrous solvents and an inert atmosphere if your reagents are sensitive to moisture or air. |
| Major product is N-Boc-azetidine | The reaction conditions strongly favor intramolecular cyclization. | - Use a less basic and more nucleophilic reaction medium. - Increase the concentration of the external nucleophile. - Lower the reaction temperature. - Change the base to a weaker, non-nucleophilic one (e.g., DIPEA). |
| Presence of N-Boc-allylamine in the product mixture | The base used is too strong or sterically hindered, promoting the E2 elimination pathway. | - Switch to a weaker or less hindered base (e.g., from potassium tert-butoxide to potassium carbonate). - Lower the reaction temperature. |
| Loss of the Boc protecting group | Exposure to acidic conditions during the reaction or workup. | - Ensure all reagents and solvents are free of acidic impurities. - During aqueous workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid. - Avoid acidic chromatography conditions if the Boc group needs to be preserved. |
| Multiple unidentified spots on TLC | 1. Complex side reactions are occurring. 2. Degradation of starting material or product. | 1. Re-evaluate the reaction conditions (base, solvent, temperature). Simplify the reaction mixture where possible. 2. Check the purity of the starting materials. This compound should be stored under recommended conditions (-20°C).[3] |
Key Reaction Pathways and Side Reactions
The following diagrams illustrate the primary reaction pathways involved when using this compound.
Caption: Primary reaction pathways of this compound.
Experimental Protocols
General Protocol for N-Alkylation using this compound
This protocol describes a general procedure for the alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine substrate
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the amine substrate (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues.
Caption: Troubleshooting workflow for N-alkylation reactions.
References
Technical Support Center: Optimizing Reactions with tert-Butyl 3-iodopropylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing tert-Butyl 3-iodopropylcarbamate for chemical synthesis, particularly in N-alkylation reactions. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful and efficient reactions.
Troubleshooting Common Issues
This guide addresses specific problems that may arise during the alkylation of nucleophiles with this compound.
Issue 1: Low or No Product Yield
-
Question: I am not observing any significant formation of my desired product. What are the potential causes and how can I resolve this?
-
Answer: Low conversion can stem from several factors related to reaction conditions and reagent stability.
-
Insufficient Base: A base is crucial to neutralize the HI generated during the reaction. If the nucleophile is an amine, at least two equivalents of base are recommended: one to deprotonate the amine salt (if applicable) and one to scavenge the acid produced. For less reactive amines, a stronger base might be necessary.
-
Inappropriate Solvent: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMF, acetonitrile (B52724) (ACN), or DMSO are generally preferred as they can effectively solvate the cation while leaving the nucleophile reactive.
-
Low Temperature: While lower temperatures can improve selectivity, insufficient heat may lead to a sluggish or stalled reaction. If no reaction is observed at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) is advised.
-
Reagent Degradation: this compound can degrade over time, especially if not stored properly. It should be kept in an inert atmosphere and stored in a freezer under -20°C.
-
Issue 2: Formation of Multiple Products (Overalkylation)
-
Question: My reaction with a primary amine is yielding a significant amount of the dialkylated product. How can I favor monoalkylation?
-
Answer: Overalkylation is a common side reaction when the newly formed secondary amine is more nucleophilic than the starting primary amine.
-
Stoichiometry Control: Use a slight excess of the starting amine relative to the this compound. This increases the probability of the alkylating agent reacting with the primary amine.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the more abundant primary amine.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can reduce the rate of the second alkylation, thereby improving selectivity for the monoalkylated product.
-
Issue 3: Presence of an Elimination Side Product
-
Question: I have identified an impurity that appears to be the result of elimination (N-Boc-allylamine). What conditions favor this side reaction and how can I minimize it?
-
Answer: Elimination is a competing reaction pathway, particularly with hindered bases and at higher temperatures.
-
Choice of Base: Use a non-hindered base. Strong, bulky bases can preferentially abstract a proton from the propyl chain, leading to elimination. Milder bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred over stronger, hindered bases.
-
Temperature Management: Higher temperatures generally favor elimination over substitution. Run the reaction at the lowest temperature that provides a reasonable rate of substitution.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for N-alkylation using this compound?
-
A1: Polar aprotic solvents are generally the best choice. Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) are highly effective as they facilitate SN2 reactions. The optimal choice may depend on the specific nucleophile and desired reaction temperature.
-
-
Q2: What type of base should I use and in what quantity?
-
A2: For N-alkylation of amines, an inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is recommended. Typically, 2-3 equivalents of the base are used to ensure the reaction goes to completion.
-
-
Q3: At what temperature should I run my reaction?
-
A3: The optimal temperature depends on the nucleophilicity of the substrate. Many reactions proceed well at room temperature to 50°C. For less reactive nucleophiles, heating to 60-80°C may be necessary. It is advisable to monitor the reaction by TLC or LC-MS to find the ideal temperature that balances reaction rate with the minimization of side products.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple method is to spot the starting amine, the alkylating agent, and the reaction mixture on a TLC plate to track the consumption of starting materials and the formation of the product.
-
Data Summary Tables
Table 1: Recommended Solvents for N-Alkylation
| Solvent | Type | Boiling Point (°C) | Key Characteristics |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Good for a wide range of temperatures; easy to remove under vacuum. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solvating power; suitable for less reactive nucleophiles requiring higher temperatures. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Very high boiling point; useful for very sluggish reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Less polar than ACN or DMF, can be a good choice for controlling reactivity. |
Table 2: Common Bases for N-Alkylation
| Base | pKa of Conjugate Acid | Type | Recommended Use |
| Potassium Carbonate (K₂CO₃) | 10.3 | Inorganic | Mild and effective for most primary and secondary amines. |
| Diisopropylethylamine (DIPEA) | 10.7 | Organic (Non-nucleophilic) | Good for scavenging acid without interfering in the reaction. |
| Sodium Hydride (NaH) | ~36 | Strong Base | Used for deprotonating less nucleophilic substrates like amides or sulfonamides. Requires anhydrous conditions. |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine:
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (1.0 eq.).
-
Solvent and Base: Add a suitable polar aprotic solvent (e.g., acetonitrile, 0.1-0.2 M concentration) followed by potassium carbonate (2.5 eq.).
-
Addition of Alkylating Agent: Dissolve this compound (1.1 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the stirred amine mixture at room temperature over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60°C. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic base and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.
Visual Diagrams
Caption: General workflow for a typical N-alkylation reaction.
Caption: Decision tree for troubleshooting common reaction issues.
Preventing N-alkylation side reactions in carbamate synthesis
Welcome to the Technical Support Center for Carbamate (B1207046) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to carbamate synthesis, with a special focus on preventing N-alkylation side reactions.
Troubleshooting Guide: N-Alkylation and Other Side Reactions
This guide provides solutions to common problems encountered during carbamate synthesis.
Issue 1: Significant N-alkylation of the starting amine or carbamate product.
N-alkylation is a common competitive side reaction where the amine nitrogen is directly alkylated by the alkylating agent, leading to the formation of a secondary or tertiary amine instead of the desired carbamate.[1]
Troubleshooting Steps:
-
Reaction Temperature: Elevated temperatures can significantly accelerate the rate of N-alkylation.[1] It is advisable to conduct the reaction at the lowest temperature that still allows for a reasonable rate of carbamate formation.[1]
-
Stoichiometry of Alkylating Agent: An excess of the alkylating agent is a major contributor to N-alkylation.[1] Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkyl halide.[1]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are preferred.
-
Recommended: Use a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction, particularly in three-component reactions involving CO₂, an amine, and an alkyl halide.[1] DBU activates the CO₂ for the desired reaction pathway.[1]
-
Avoid: Primary or secondary amines should not be used as bases as they will compete as nucleophiles, leading to urea (B33335) formation.[1]
-
-
Additive Selection: The addition of certain catalysts or additives can suppress overalkylation.
-
CO₂ Pressure (for three-component reactions): Increasing the carbon dioxide pressure can promote the formation of the carbamate intermediate, thereby outcompeting the N-alkylation pathway.[1]
Issue 2: Formation of symmetrical urea by-products.
Symmetrical urea formation is another common side reaction, especially when using isocyanates or chloroformates. This occurs when an isocyanate intermediate reacts with an amine.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can react with isocyanates to form an unstable carbamic acid, which decomposes to an amine and CO₂. This newly formed amine can then react with another isocyanate molecule to form a symmetrical urea.[1] Always use anhydrous solvents and thoroughly dried glassware.
-
Order of Addition: When generating an isocyanate in situ, add the amine solution slowly to the phosgene (B1210022) equivalent (e.g., triphosgene) to keep the concentration of free amine low.[1]
-
Low-Temperature Addition (for chloroformates): Add the chloroformate to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and reduce the likelihood of side reactions.[1]
Frequently Asked Questions (FAQs)
Q1: How can I completely avoid N-alkylation when my amine is highly nucleophilic?
A1: For highly nucleophilic amines or when N-alkylation is a persistent issue, the most effective strategy is to use an orthogonal protecting group for the amine. A protecting group, such as the tert-butoxycarbonyl (Boc) group, temporarily converts the amine into a less nucleophilic carbamate.[4][5] This protected amine will not undergo N-alkylation under the conditions used for the primary carbamate synthesis. The protecting group can then be selectively removed later in the synthetic sequence under conditions that do not affect the newly formed carbamate.[4][5][6]
Q2: What is an orthogonal protecting group strategy?
A2: An orthogonal protecting group strategy allows for the selective removal of one protecting group in a molecule that contains multiple protecting groups, without affecting the others.[4][6] For example, a Boc group (acid-labile) and a benzyloxycarbonyl (Cbz) group (removed by hydrogenolysis) are orthogonal.[4] This allows for precise control over which functional group reacts at each step of a multi-step synthesis.[7]
Q3: What are the best practices for setting up a carbamate synthesis reaction to minimize side products?
A3:
-
Use High-Purity Reagents and Anhydrous Solvents: Ensure all starting materials are pure and solvents are anhydrous to prevent unwanted side reactions with water.[8]
-
Optimize Reaction Conditions: Carefully control the temperature, pressure (if applicable), and stoichiometry of your reagents based on the troubleshooting guide above.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and determine the optimal reaction time.[8]
-
Consider Alternative Synthetic Routes: If N-alkylation or other side reactions persist, explore alternative methods for carbamate synthesis that may be more suitable for your specific substrate, such as those using organic carbonates or employing a Curtius rearrangement.[9]
Data Presentation
Table 1: Effect of Temperature and Pressure on N-Alkylation in the Continuous Flow Synthesis of N-Phenyl Butylcarbamate [10]
| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) | Carbamate Yield (%) | N-Alkylated By-product (%) |
| 1 | 60 | 3 | 70 | 67 | 3 |
| 2 | 70 | 3 | 83 | 81 | 2 |
| 3 | 80 | 3 | 88 | 79 | 9 |
| 4 | 70 | 1 | 56 | 54 | 2 |
| 5 | 70 | 5 | 85 | 78 | 7 |
| 6 | 70 | 7 | 87 | 74 | 13 |
This data demonstrates that increasing the temperature to 80 °C or the pressure to 5-7 bar leads to a higher percentage of the N-alkylated by-product.[10]
Experimental Protocols
Protocol 1: General Batch Protocol for Carbamate Synthesis from CO₂ with Minimized N-Alkylation [1]
Objective: To provide a general procedure for synthesizing a carbamate from an amine, carbon dioxide, and an alkyl halide while minimizing the N-alkylation side reaction.
Materials:
-
Amine (1.0 eq.)
-
Alkyl Halide (1.1 eq.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Carbon Dioxide (balloon or cylinder)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine, DBU, and anhydrous MeCN under an inert atmosphere.
-
Purge the flask with CO₂ and maintain a positive pressure of CO₂ using a balloon or a gentle, continuous flow.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes to facilitate the formation of the carbamate-DBU adduct.
-
Slowly add the alkyl halide to the reaction mixture via syringe.
-
Heat the reaction to an optimal temperature (typically between 50-70 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Analysis: Quantify the ratio of the desired carbamate to the N-alkylated by-product using GC-MS or ¹H NMR spectroscopy.
Protocol 2: N-Boc Protection of a Primary Amine to Prevent N-Alkylation [11][12][13]
Objective: To protect a primary amine with a tert-butoxycarbonyl (Boc) group to prevent N-alkylation during subsequent reactions.
Materials:
-
Primary Amine (1.0 eq.)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq.)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH) (as base)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., 1.2 equivalents of TEA).
-
Slowly add a solution of Boc₂O in the same solvent to the reaction mixture at 0 °C or room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with water or a mild aqueous acid (e.g., NH₄Cl solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected amine.
Visualizations
Caption: Competing reaction pathways in carbamate synthesis.
Caption: Troubleshooting workflow for N-alkylation side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 10. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing tert-Butyl 3-iodopropylcarbamate and its Decomposition Products
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and management of tert-Butyl 3-iodopropylcarbamate, with a focus on its potential hazardous decomposition products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
A1: this compound is a bifunctional molecule containing a Boc-protected amine and a primary alkyl iodide. The iodine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc group provides a stable protection for the amine that can be removed under mild acidic conditions.[1] This makes it a valuable reagent in organic synthesis, particularly for introducing an aminopropyl moiety into a target molecule in a controlled manner.
Q2: What are the main hazards associated with this compound?
A2: The primary hazards include:
-
Irritation: It can cause skin and serious eye irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2]
-
Harmful if Swallowed: It is harmful if ingested.[2]
-
Potential Decomposition: Like other alkyl iodides, it can decompose over time, especially when exposed to heat, light, or incompatible materials, releasing potentially hazardous substances.
Q3: What are the likely hazardous decomposition products of this compound?
A3: While specific studies on this compound are limited, based on the chemistry of its functional groups, the following decomposition products can be anticipated:
-
Volatile Iodine (I₂): Alkyl iodides can degrade to release elemental iodine, which is volatile and has a distinct color.
-
Hydriodic Acid (HI): In the presence of moisture or certain solvents, hydriodic acid, a strong and corrosive acid, may form.
-
3-Aminopropanol derivatives: Cleavage of the carbamate (B1207046) group can lead to the formation of the corresponding free amine.
-
Isobutylene (B52900) and Carbon Dioxide: Thermal decomposition of the tert-butoxycarbonyl (Boc) group typically yields isobutylene and carbon dioxide.
Q4: How can I tell if my sample of this compound has started to decompose?
A4: Visual inspection is the first step. Signs of decomposition include:
-
Discoloration: A fresh sample is typically a light yellow to yellow solid. Development of a brown or purplish tint can indicate the formation of elemental iodine.
-
Change in Consistency: The material may become oily or sticky.
-
Pressure Buildup: In a sealed container, the formation of gaseous byproducts like CO₂ and isobutylene can lead to pressure buildup.
Q5: What are the proper storage conditions to minimize decomposition?
A5: To ensure stability, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition. For long-term storage, refrigeration at -20°C under a nitrogen atmosphere is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reaction failure or low yield | Decomposition of the starting material. | 1. Check the appearance of the this compound for signs of decomposition (discoloration).2. If decomposition is suspected, purify the material before use (e.g., by recrystallization or column chromatography, if appropriate for the scale).3. Consider using a freshly opened bottle of the reagent. |
| Unexpected side products in reaction | Reaction with decomposition byproducts (e.g., iodine or HI). | 1. Incorporate a quenching step in your workup to remove iodine (see "Experimental Protocols").2. If the reaction is sensitive to acid, consider adding a non-nucleophilic base to neutralize any HI that may have formed. |
| Discoloration of reaction mixture (yellow/brown) | Formation of elemental iodine (I₂). | 1. This may not always interfere with the reaction. Monitor the reaction progress by TLC or LC-MS.2. If the iodine is problematic, it can be removed during the workup with a sodium thiosulfate (B1220275) wash. |
| Visible vapor or fume release upon opening container | Release of volatile decomposition products (e.g., I₂, HI, isobutylene, CO₂). | 1. Handle the container in a well-ventilated fume hood.2. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.3. If significant pressure buildup is suspected, cool the container before opening it cautiously. |
Experimental Protocols
Protocol for Quenching and Removal of Iodine from a Reaction Mixture
This protocol describes a standard aqueous workup procedure to remove elemental iodine from an organic reaction mixture.
-
Initial Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The brown/purple color of the iodine will disappear as it is reduced to colorless iodide (I⁻).
-
Reaction: 2Na₂S₂O₃(aq) + I₂(org) → 2NaI(aq) + Na₂S₄O₆(aq)
-
-
Separation: Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Protocol for Neutralization of Acidic Decomposition Products (e.g., HI)
This procedure should be performed in a well-ventilated fume hood with appropriate PPE.
-
Dilution: If dealing with a waste stream suspected to contain hydriodic acid, dilute it with a large volume of cold water. Always add acid to water, not water to acid.
-
Neutralization: Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH), while stirring. Be cautious as the neutralization reaction can be exothermic and may produce gas (CO₂ if using bicarbonate).
-
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6 and 8.
-
Disposal: The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Experimental workflow for quenching and purification.
References
Technical Support Center: Boc-Protected Peptide Cleavage
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and answers to frequently asked questions regarding the cleavage of Boc-protected peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during Boc deprotection?
A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation can then alkylate nucleophilic residues within the peptide, leading to undesired modifications.[1]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt or oxidized.[1][2]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
Q3: What are scavengers and how do they prevent side-product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap reactive carbocations, preventing them from reacting with the peptide.[1][3] They are typically nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of the substrate.[1] The judicious choice of scavengers is crucial to minimize unwanted modifications.[4]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete, especially with sterically hindered amino acids (e.g., N-methylated residues) or when using insufficient acid or reaction time.[1][5] Signs of incomplete deprotection include observing a complex mixture of products in HPLC or LC-MS analysis and the presence of the starting material.[1] In solid-phase peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[1]
Troubleshooting Guide
Issue 1: Unexpected peaks in HPLC/LC-MS after deprotection, suggesting side-product formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][2]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide.
Issue 2: Incomplete Boc deprotection observed in the crude product analysis.
-
Possible Cause 1: Insufficient concentration of acid or inadequate reaction time.[1][6]
-
Possible Cause 2: Steric hindrance around the Boc-protected amine, for example, with N-methylated amino acids.[5]
-
Possible Cause 3 (for Solid-Phase Synthesis): Poor swelling of the resin matrix in the deprotection solvent.[5]
-
Solution: Ensure the resin is adequately swollen before cleavage. Washing the resin with a solvent like DCM can help swell it and remove residual DMF.[7]
-
Issue 3: Low peptide yield after cleavage and precipitation.
-
Possible Cause: Incomplete precipitation of the peptide.
-
Solution: Use a larger volume of cold diethyl ether (typically 10-20 times the volume of the TFA solution) for precipitation.[7][8] Ensure the ether is sufficiently cold (-20°C or lower) and consider incubating the mixture at this temperature for at least 30 minutes to maximize precipitation.[7][8]
Data Presentation: Scavenger Cocktails
The selection of an appropriate cleavage cocktail is critical for obtaining a high-purity peptide. The table below summarizes common scavenger cocktails and their applications.
| Reagent Name | Composition (v/v/v) | Target Residues & Applications | Notes |
| Standard Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose, effective for scavenging trityl cations from Cys(Trt).[6] | May not be sufficient for peptides with multiple sensitive residues like Trp or Met.[9] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole (B89551) / 2.5% EDT | Recommended for peptides with multiple sensitive residues, including Trp, Met, Cys, and Tyr.[1][7][10] | A popular and robust "universal" cleavage mixture.[9] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | An "odorless" alternative for scavenging trityl groups.[10] | Does not adequately protect Cysteine and Methionine from oxidation.[10] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Recommended for peptides with Arg protected by sulfonyl groups and Trp-containing peptides on PAL or BAL resins.[8] | Avoid using thioanisole if your peptide contains Trp without Boc protection on the indole ring, as it can cause alkylation.[11] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% Water / 2% DMS / 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of Methionine.[8][10] | Can be used for both linear and cyclized Cys-containing peptides.[10] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage
This protocol is suitable for peptides without highly sensitive residues.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with Dichloromethane (DCM) (3 x 1 mL) to swell it.[7]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.[6][7]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate the mixture gently at room temperature for 2-4 hours.[1][6]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[7]
-
Precipitation: Add the TFA filtrate dropwise to a tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the peptide should form.[6][7]
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[6][7]
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA) and analyze by HPLC and Mass Spectrometry.[6]
Protocol 2: Cleavage with Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing sensitive residues such as Trp, Met, Cys, or Tyr.[7]
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, carefully prepare Reagent K by mixing TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), and 1,2-Ethanedithiol (EDT) (2.5%).[7]
-
Cleavage and Work-up: Follow steps 3 through 7 from Protocol 1, using Reagent K instead of the standard cocktail.
Visualizations
Caption: General mechanism of Boc deprotection and side-product formation.
Caption: Standard experimental workflow for Boc cleavage.
Caption: Troubleshooting workflow for incomplete Boc cleavage.
Caption: Decision tree for selecting the appropriate scavenger cocktail.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Technical Support Center: Minimizing Racemization in Peptide Fragment Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during peptide fragment coupling, ensuring the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process that results in the formation of a mixture of stereoisomers (D and L forms) from a single, pure enantiomer.[1] In peptide synthesis, this means an L-amino acid can be converted to a D-amino acid at its chiral center (the α-carbon), leading to the incorporation of the incorrect stereoisomer into the peptide chain. This can significantly alter the peptide's structure, biological activity, and therapeutic efficacy.[1]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways for racemization during peptide coupling:[1]
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information.[1]
-
Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an enolate intermediate. This achiral enolate can then be protonated from either side, resulting in racemization. This pathway is less common but can be significant under strongly basic conditions.[1]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are more prone to it. Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[1] Other amino acids with electron-withdrawing groups in their side chains can also be more susceptible. Protecting the imidazole (B134444) nitrogen of histidine can help reduce racemization.
Troubleshooting Guides
Issue: High levels of D-isomers detected in the final peptide.
This is a common problem that can often be traced back to the coupling conditions. Here is a step-by-step guide to troubleshoot and mitigate this issue.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of racemization-suppressing additives are critical.
-
Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is essential to suppress racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally considered "low-racemization" because they form active esters in situ. However, the choice of additive used in their formulation (HOBt vs. HOAt vs. OxymaPure) has a significant impact. For sensitive couplings, consider switching to reagents containing HOAt or OxymaPure, as they are more effective at suppressing racemization. COMU is a highly efficient aminium salt that has demonstrated a very low tendency for racemization.[1]
Step 2: Assess Your Base Selection
The presence of a base is often necessary, but it can also promote racemization by facilitating the abstraction of the alpha-proton.
-
Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.
-
Impact on Racemization: The strength and steric hindrance of the base play a role. Stronger, less hindered bases can increase the rate of racemization.
-
Recommendation: If you observe high levels of racemization, especially with sensitive amino acids like Cysteine, consider switching to a more sterically hindered and weaker base like 2,4,6-collidine.[1]
Step 3: Optimize Reaction Temperature
Higher reaction temperatures can increase the rate of racemization, particularly for sensitive amino acids like histidine and cysteine.
-
Recommendation: For problematic couplings, consider performing the reaction at a lower temperature (e.g., 0 °C to room temperature). While microwave synthesis can accelerate coupling, it's crucial to control the temperature, as high temperatures can lead to significant racemization of sensitive residues like His and Cys.[2][3]
Step 4: Check Your Solvent
The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction.
-
Common Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are widely used.
-
Alternatives: For problematic couplings, consider alternatives like Tetrahydrofuran (THF) and Acetonitrile (ACN), which have been shown to reduce racemization compared to DMF in both solution and solid-phase synthesis.[4]
Quantitative Data on Racemization
The choice of reagents and conditions can have a quantifiable impact on the degree of racemization. The following tables summarize data from various studies.
Table 1: Effect of Additives on D-Isomer Formation
| Additive | % D-Isomer Formation |
| HOBt | 2.8 |
| HOAt | 0.6 |
| OxymaPure | 0.4 |
| Oxyma-B | 0.3 |
| Data for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF. |
Table 2: General Reaction Conditions for HATU Peptide Coupling
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Amino Acid | 2.0 - 5.0 equivalents | 1.0 - 1.2 equivalents |
| HATU | 1.9 - 4.5 equivalents | 1.0 - 1.5 equivalents |
| Base (e.g., DIPEA) | 4.0 - 10.0 equivalents | 2.0 - 5.0 equivalents |
| Solvent | DMF, NMP, DCM | DMF, DCM, ACN, THF |
| Reaction Time | 30 minutes - 4 hours | 1 - 18 hours |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| [5] |
Experimental Protocols
Protocol 1: Standard HATU Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HATU, a reagent known for its efficiency and low racemization potential.[5][6]
Materials:
-
Fmoc-protected amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Washing solvents (DMF, DCM)
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.
-
Coupling Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (2-5 equivalents), HATU (1.9-4.5 equivalents), and DIPEA or collidine (4-10 equivalents) in DMF.
-
Coupling Reaction: Add the coupling mixture to the resin and agitate for 30 minutes to 4 hours at room temperature.
-
Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol 2: Solution-Phase Peptide Fragment Coupling
This protocol provides a general method for coupling peptide fragments in solution.
Materials:
-
N-terminally protected peptide fragment with a free C-terminus (1.0 equivalent)
-
C-terminally protected peptide fragment with a free N-terminus (1.0-1.2 equivalents)
-
Coupling reagent (e.g., HATU, 1.0-1.5 equivalents)
-
Base (e.g., DIPEA, 2.0-5.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM, ACN, THF)
Procedure:
-
Activation: Dissolve the N-terminally protected peptide fragment and the coupling reagent in the anhydrous solvent under an inert atmosphere. Add the base to the reaction mixture and stir at room temperature for 15-30 minutes for pre-activation.
-
Coupling: Add the C-terminally protected peptide fragment to the reaction mixture. Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Sample Preparation and HPLC Analysis for Racemization
This protocol describes the preparation and analysis of a peptide sample to quantify the extent of racemization.
Materials:
-
Peptide sample (~0.5 mg)
-
6 M HCl
-
Marfey's reagent (L-FDAA) solution (1% w/v in acetone)
-
1 M NaHCO₃
-
2 M HCl
-
HPLC grade methanol, water, and acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Hydrolysis:
-
Place approximately 0.5 mg of the peptide sample in a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube and heat at 110°C for 24 hours.
-
After cooling, evaporate the solution to dryness under vacuum and redissolve the residue in 50 µL of water.[1]
-
-
Derivatization with Marfey's Reagent:
-
To the dissolved hydrolysate, add 100 µL of the 1% L-FDAA solution in acetone.
-
Add 20 µL of 1 M NaHCO₃.
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 10 µL of 2 M HCl.
-
-
Sample Preparation for HPLC:
-
Evaporate the solvents to dryness.
-
Dissolve the residue in 1 mL of methanol.
-
-
HPLC Analysis:
-
Column: A standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water + 0.05% TFA
-
Mobile Phase B: Acetonitrile + 0.05% TFA
-
Gradient: A linear gradient from 35% B to 45% B over 30 minutes is a good starting point.
-
Flow Rate: 1 mL/min
-
Detection: UV at 340 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the L-L and D-L diastereomers based on their retention times.
-
Integrate the peak areas to quantify the percentage of the D-isomer.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Technical Support Center: In Situ Neutralization Techniques for Improved Coupling Yields
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS) utilizing in situ neutralization techniques.
Frequently Asked Questions (FAQs)
Q1: What is in situ neutralization in the context of solid-phase peptide synthesis?
In situ neutralization is a streamlined approach in SPPS, particularly in Boc (tert-butyloxycarbonyl) chemistry, where the neutralization of the protonated N-terminal amine and the subsequent amino acid coupling step are performed simultaneously in the same reaction vessel.[1][2] After the removal of the Boc protecting group with an acid like trifluoroacetic acid (TFA), the resulting ammonium (B1175870) salt is not separately neutralized and washed. Instead, a hindered organic base is added directly to the coupling reaction mixture along with the activated amino acid.[1]
Q2: What are the main advantages of using in situ neutralization over the standard (separate) neutralization protocol?
The primary advantages of in situ neutralization include:
-
Increased Efficiency and Speed: By combining the neutralization and coupling steps and reducing the number of wash steps, the overall cycle time for adding a single amino acid is significantly shortened.[2][3] Manual synthesis cycle times can be as short as 15 minutes.[2][4]
-
Improved Coupling Yields for "Difficult" Sequences: This technique is particularly effective for sequences prone to aggregation.[2][4][5] Keeping the peptide-resin in an acidic state until the moment of coupling helps to minimize intermolecular hydrogen bonding and aggregation, which can otherwise hinder the coupling reaction.[6]
-
Reduced Solvent Consumption: Fewer washing steps translate to a significant reduction in solvent usage, making the process more environmentally friendly and cost-effective.[1]
-
Minimized Risk of Racemization: Studies have shown that no racemization is detected in the base-catalyzed coupling step with in situ neutralization protocols.[2][4]
Q3: Which bases are typically used for in situ neutralization?
Hindered, non-nucleophilic organic bases are essential for in situ neutralization to prevent unwanted side reactions. The most commonly used bases are:
-
Diisopropylethylamine (DIEA): Widely used due to its strong basicity and steric hindrance.[1]
-
Triethylamine (TEA): Another common choice, though its steric bulk is less than DIEA.[1]
The choice of base is critical as it must be basic enough to deprotonate the ammonium salt without interfering with the activated amino acid.[1]
Q4: Can in situ neutralization be used with Fmoc chemistry?
While most prominently discussed in the context of Boc chemistry, rapid in situ neutralization protocols have also been developed for Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.[6]
Troubleshooting Guide
Problem 1: Low Coupling Yield
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Neutralization | Perform a Kaiser test after the coupling step. A positive result (blue beads) indicates free amines, signifying incomplete reaction. | Increase the amount of base (e.g., DIEA) to ensure complete neutralization of the TFA salt. Typically, 2-3 equivalents relative to the resin substitution are sufficient.[1] |
| Peptide Aggregation | The sequence is known to be "difficult" or contains hydrophobic residues. | Ensure the use of a polar solvent like DMF to maintain solvation of the peptide-resin.[6] In situ neutralization is inherently advantageous for such sequences.[2][4][5] |
| Steric Hindrance | Coupling involves bulky amino acids. | Increase the coupling reaction time. Consider using a more potent coupling agent like HBTU or HATU.[7] |
| Suboptimal Reagent Concentration | Low concentration of reactants. | Use high concentrations (>0.2 M) of the activated Boc-amino acid to drive the reaction to completion.[2][4] |
Problem 2: Appearance of Deletion Sequences in Final Product
| Potential Cause | Troubleshooting Step | Recommended Action |
| Insufficient Coupling Time | Review the coupling time for each amino acid. | Extend the coupling time, especially for sterically hindered amino acids. A standard single coupling time is often 10 minutes.[2][4] |
| Poor Resin Swelling | Visually inspect the resin volume. | Ensure adequate resin swelling in a suitable solvent (e.g., DMF) before starting the synthesis.[6] |
| Incomplete Deprotection | Perform a test for free amines after the deprotection step (should be positive). | Ensure complete removal of the Boc group by using 100% TFA for a sufficient duration (e.g., 2 x 1 min).[4] |
Problem 3: Side Reactions
| Side Reaction | Cause | Prevention |
| Pyrrolidonecarboxylic acid formation | Occurs from Gln residues in hot TFA-DMF.[2][4] | Avoid elevated temperatures during the deprotection step when Gln is present. |
| Chain-termination by excess HBTU | Reaction of excess HBTU with the N-terminal amine.[2][4] | Use the appropriate stoichiometry of the coupling reagent. |
| Acetylation | Acetylation of the N-terminus by acetic acid present as an impurity in commercial Boc-amino acids.[2][4] | Use high-purity Boc-amino acids. |
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative differences between standard and in situ neutralization protocols.
Table 1: Comparison of Neutralization Protocols [1]
| Parameter | Standard Neutralization | In Situ Neutralization |
| Number of Steps | Multiple (Neutralization, Washes, Coupling) | Single (Combined Neutralization & Coupling) |
| Cycle Time | Longer | Shorter (e.g., 15-19 min per cycle)[2][4] |
| Solvent Consumption | High | Lower |
| Risk of Aggregation | Higher | Lower |
| Handling of "Difficult" Sequences | Less Effective | More Effective[2][4][5] |
Table 2: Typical Reagent Equivalents for In Situ Neutralization
| Reagent | Equivalents (relative to resin substitution) |
| Boc-Amino Acid | 2 - 4 |
| Coupling Reagent (e.g., HBTU) | 2 - 4 |
| DIEA | 2 - 3[1] |
Experimental Protocols
Detailed Methodology: Manual In Situ Neutralization Protocol for Boc-SPPS
This protocol outlines the key steps for a single coupling cycle using manual in situ neutralization.
1. Resin Preparation:
- Swell the peptide-resin in dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
2. Boc Deprotection:
- Treat the resin with 100% trifluoroacetic acid (TFA) for 1-2 minutes.
- Drain the TFA.
- Repeat the TFA treatment for another 1-2 minutes.
- Perform a single, short (30-60 seconds) flow wash with DMF to remove residual TFA.[2][4]
3. In Situ Neutralization and Coupling:
- In a separate vessel, pre-activate the incoming Boc-amino acid (2-4 equivalents) with a coupling agent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF.
- Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.[1]
- Immediately add diisopropylethylamine (DIEA) (2-3 equivalents) to the reaction vessel.[1]
- Agitate the mixture for the duration of the coupling reaction (typically 10-20 minutes).[1]
4. Washing:
- Upon completion of the coupling (can be monitored by a negative Kaiser test), drain the reaction mixture.
- Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble byproducts.[1]
5. Repeat Cycle:
- Proceed to the next deprotection step.
Visualizations
Caption: Workflow comparison of Standard vs. In Situ Neutralization in Boc-SPPS.[1]
Caption: Troubleshooting logic for low coupling yield in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Validation & Comparative
A Comparative Guide to Alkylating Agents: Tert-Butyl 3-iodopropylcarbamate and its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of an appropriate alkylating agent is a critical decision that influences reaction efficiency, yield, and purity. This guide provides an objective comparison of tert-butyl 3-iodopropylcarbamate with other common alkylating agents, namely its bromo- and tosyl-analogs. By examining their reactivity, applications, and supported by experimental protocols, this document aims to facilitate an informed selection process for your specific synthetic needs.
Introduction to this compound
This compound is a bifunctional reagent featuring a Boc-protected amine and a terminal iodine atom.[1][2] The presence of the iodine, an excellent leaving group, makes this compound a highly effective alkylating agent for introducing a protected 3-aminopropyl moiety onto various nucleophiles.[1][2] This functionality is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a linker to connect a target-binding ligand to an E3 ligase-recruiting ligand. The Boc protecting group can be readily removed under mild acidic conditions.[1]
Comparison with Alternative Alkylating Agents
The primary alternatives to this compound for introducing a Boc-protected propyl chain are tert-butyl 3-bromopropylcarbamate and tert-butyl 3-(tosyloxy)propylcarbamate. The key difference between these reagents lies in the nature of the leaving group (iodide, bromide, or tosylate), which directly impacts their reactivity in nucleophilic substitution reactions.
General Reactivity Trend (SN2 Reactions):
In SN2 reactions, the reactivity of the alkylating agent is largely governed by the ability of the leaving group to depart. A better leaving group is a weaker base and can stabilize the negative charge more effectively. The generally accepted order of leaving group ability is:
Tosylate > Iodide > Bromide > Chloride
This trend suggests that tert-butyl 3-(tosyloxy)propylcarbamate would be the most reactive, followed by the iodo- and then the bromo-derivative. This higher reactivity can lead to faster reaction times and the ability to alkylate weaker nucleophiles. However, increased reactivity can sometimes be a double-edged sword, potentially leading to lower selectivity and the formation of side products.
Data Presentation: A Comparative Overview
The following table summarizes the key properties and typical reaction conditions for this compound and its bromo- and tosyl-analogs.
| Property | This compound | tert-Butyl 3-bromopropylcarbamate | tert-Butyl 3-(tosyloxy)propylcarbamate |
| Molecular Weight | 285.13 g/mol | 238.12 g/mol | 329.41 g/mol |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) | Tosylate (TsO⁻) |
| Relative Reactivity | High | Moderate | Very High |
| Stability | Less stable, light-sensitive | More stable than iodide | Generally stable |
| Typical Nucleophiles | Amines, Thiols, Phenols, Carboxylates | Amines, Thiols, Phenols | Amines, Thiols, Alcohols, Phenols |
| Common Bases | K₂CO₃, Cs₂CO₃, DIPEA | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃, Cs₂CO₃, NaH, t-BuOK |
| Typical Solvents | DMF, Acetonitrile, THF | DMF, Acetonitrile, THF | DMF, Acetonitrile, THF |
| Reaction Temperature | Room Temp. to moderate heating | Room Temp. to elevated heating | 0°C to Room Temp. |
Experimental Protocols
Detailed methodologies for the synthesis of the alkylating agents and a representative N-alkylation reaction are provided below.
Synthesis of Alkylating Agents
Synthesis of this compound:
This procedure involves the conversion of the corresponding alcohol to the iodide.
-
Materials: 3-(Boc-amino)-1-propanol, Triphenylphosphine (B44618), Imidazole (B134444), Iodine, Dichloromethane (DCM).
-
Protocol:
-
Dissolve 3-(Boc-amino)-1-propanol (1 eq.), triphenylphosphine (1.2 eq.), and imidazole (1.2 eq.) in DCM.
-
Cool the solution to 0°C.
-
Add a solution of iodine (1.2 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with aqueous sodium thiosulfate (B1220275) solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes).
-
Synthesis of tert-Butyl 3-bromopropylcarbamate:
This can be synthesized from 3-bromopropylamine (B98683) hydrobromide.
-
Materials: 3-Bromopropylamine hydrobromide, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Protocol:
-
Suspend 3-bromopropylamine hydrobromide (1 eq.) in DCM.
-
Add TEA (2.2 eq.) and stir for 15 minutes.
-
Add a solution of Boc₂O (1.1 eq.) in DCM dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.[3]
-
Synthesis of tert-Butyl 3-(tosyloxy)propylcarbamate:
This is typically prepared from the corresponding alcohol.
-
Materials: 3-(Boc-amino)-1-propanol, p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) or Triethylamine (TEA), Dichloromethane (DCM).
-
Protocol:
-
Dissolve 3-(Boc-amino)-1-propanol (1 eq.) in DCM.
-
Cool the solution to 0°C and add pyridine or TEA (1.5 eq.).
-
Add TsCl (1.2 eq.) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify by recrystallization or flash column chromatography.
-
Representative N-Alkylation Protocol: N-Alkylation of Aniline (B41778)
This protocol provides a general framework for comparing the alkylating agents.
-
Materials: Aniline, Alkylating agent (this compound, tert-Butyl 3-bromopropylcarbamate, or tert-Butyl 3-(tosyloxy)propylcarbamate), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Protocol:
-
To a stirred solution of aniline (1 eq.) in DMF, add K₂CO₃ (2 eq.).
-
Add the alkylating agent (1.1 eq.).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60°C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Researchers should note that reaction times are expected to be shortest for the tosylate, followed by the iodide, and then the bromide under identical conditions.
Mandatory Visualization
Caption: General workflow for an N-alkylation reaction.
Caption: Relative reactivity of leaving groups in SN2 reactions.
Caption: Decision tree for selecting a suitable alkylating agent.
Conclusion
The selection of an appropriate alkylating agent is a nuanced decision that depends on the specific requirements of the synthetic task at hand. This compound offers a good balance of reactivity and stability for many applications, particularly in the construction of PROTACs. For reactions requiring higher reactivity, the tosylate analog is a superior choice, while the bromide analog provides a more stable and cost-effective option for less demanding alkylations. By understanding the relative strengths and weaknesses of each reagent, researchers can optimize their synthetic strategies to achieve their desired outcomes efficiently and effectively.
References
A Comparative Guide to Alternatives for Tert-Butyl 3-Iodopropylcarbamate in Amine Protection
For researchers, scientists, and professionals in drug development, the introduction of a protected aminopropyl group is a crucial step in the synthesis of many complex molecules. Tert-butyl 3-iodopropylcarbamate has been a reagent of choice for this transformation. However, the landscape of synthetic chemistry offers a variety of alternative reagents and methodologies that can provide advantages in terms of reactivity, stability, cost, and ease of synthesis. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your synthetic needs.
Introduction to Amine Protection and Propylamine Linkers
The protection of amines is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a range of conditions and its facile removal under acidic conditions. The 3-aminopropyl linker is a common structural motif in pharmaceuticals and biologically active compounds, providing a flexible spacer to connect different parts of a molecule. This compound combines these two features, allowing for the direct alkylation of nucleophiles, such as amines, to introduce a Boc-protected 3-aminopropyl moiety.
This guide explores two primary alternative strategies to achieve the same synthetic outcome:
-
Direct Alkylation with Alternative Electrophiles: Utilizing Boc-protected 3-propylamines with different leaving groups (e.g., bromide, chloride, tosylate).
-
Reductive Amination: A two-step approach involving the reaction of an amine with a Boc-protected 3-aminopropanal, followed by reduction of the resulting imine.
Direct Alkylation: A Comparison of Leaving Groups
The reactivity of the electrophile in an N-alkylation reaction is highly dependent on the nature of the leaving group. The general order of reactivity for halide leaving groups is I > Br > Cl. Tosylates and mesylates are also excellent leaving groups, often comparable to or better than iodide.
Alternative Reagents
-
tert-Butyl (3-bromopropyl)carbamate: A more stable and less expensive alternative to the iodo- a.[1]
-
tert-Butyl (3-chloropropyl)carbamate: The least reactive of the halides, often requiring more forcing conditions but offering high stability and low cost.
-
tert-Butyl N-[3-(tosyloxy)propyl]carbamate: A highly reactive reagent suitable for less nucleophilic amines.[2]
-
tert-Butyl N-[3-(mesyloxy)propyl]carbamate: Similar in reactivity to the tosylate, offering another highly reactive option.
Quantitative Data Comparison
The following table summarizes the performance of these alternative alkylating agents in the N-alkylation of various amines. It is important to note that reaction conditions can significantly influence yields and reaction times.
| Amine Substrate | Alkylating Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | tert-Butyl (3-chloropropyl)carbamate | Cs₂CO₃ | DMF | 90 | 12 | 75 | (Hypothetical Data) |
| Benzylamine | tert-Butyl (3-bromopropyl)carbamate | K₂CO₃ | CH₃CN | 80 | 6 | 88 | (Hypothetical Data) |
| Piperidine | tert-Butyl (3-iodopropyl)carbamate | Et₃N | THF | 60 | 4 | 92 | (Hypothetical Data) |
| 4-Aminopyridine | tert-Butyl (3-chloropropyl)carbamate | NaH | DMF | 25 | 2 | >95 | [3] |
| Aniline | tert-Butyl N-[3-(tosyloxy)propyl]carbamate | K₂CO₃ | DMF | 60 | 8 | 85 | (Hypothetical Data) |
Note: The data in this table is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. The hypothetical data points are included for illustrative purposes to highlight expected trends in reactivity.
Experimental Protocol: General Procedure for N-Alkylation of an Amine
-
To a solution of the amine (1.0 mmol) in an appropriate solvent (e.g., DMF, CH₃CN, THF), add the base (1.2-2.0 mmol).
-
Add the alkylating agent (1.1 mmol).
-
Stir the reaction mixture at the desired temperature (25-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reductive Amination: A Two-Step Alternative
Reductive amination offers a versatile and often milder alternative to direct alkylation. This method proceeds in two steps: the formation of an imine between an amine and an aldehyde, followed by the in-situ reduction of the imine to the corresponding amine.
Key Reagents
-
N-Boc-3-aminopropanal: The key aldehyde component. It can be prepared by the oxidation of N-Boc-3-amino-1-propanol.
-
Reducing Agents: Sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used as they are mild enough to selectively reduce the imine in the presence of the aldehyde.
Quantitative Data for Reductive Amination
The following table provides examples of the reductive amination of N-Boc-3-aminopropanal with various amines. A one-pot procedure where the imine formation and reduction occur in the same vessel is often employed.
| Amine Substrate | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Benzylamine | N-Boc-3-aminopropanal | NaBH(OAc)₃ | CH₂Cl₂ | 4 | 91 | [4] |
| Aniline | N-Boc-3-aminopropanal | NaBH(OAc)₃ | CH₂Cl₂ | 5 | 85 | [4] |
| Methyl 7-aminoheptanoate | N-Boc-3-aminopropanal | NaBH(OAc)₃ | CH₂Cl₂ | 4 | 90 | [4] |
| Cyclohexylamine | N-Boc-3-aminopropanal | NaBH₃CN | MeOH | 6 | 88 | (Hypothetical Data) |
Experimental Protocol: One-Pot Reductive Amination
-
To a solution of the amine (1.0 mmol) and N-Boc-3-aminopropanal (1.1 mmol) in a suitable solvent (e.g., CH₂Cl₂, dichloroethane), add a catalytic amount of acetic acid (optional, to facilitate imine formation).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (1.5 mmol) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Logical Decision Flowchart for Reagent Selection
The choice between direct alkylation and reductive amination, and the specific reagent to use, will depend on several factors including the nucleophilicity of the amine, the presence of other functional groups, and cost considerations.
Conclusion
While this compound is an effective reagent, a range of viable alternatives exists for the introduction of a Boc-protected 3-aminopropyl group. The choice of reagent and methodology should be guided by the specific requirements of the synthesis.
-
Direct Alkylation: This is a straightforward approach, with the reactivity of the alkylating agent being tunable by changing the leaving group. For highly nucleophilic and less hindered amines, the less expensive chloro- or bromo-derivatives may be sufficient. For less reactive amines, the iodo- or tosylate/mesylate derivatives are more suitable.
-
Reductive Amination: This method is particularly advantageous for less nucleophilic amines and when milder reaction conditions are required. The one-pot nature of the reaction makes it an efficient and attractive alternative.
By carefully considering the factors outlined in this guide, researchers can select the optimal strategy for their synthetic targets, leading to improved yields, reduced costs, and greater overall efficiency in the drug development process.
References
A Comparative Guide to Analytical Techniques for the Characterization of Tert-Butyl 3-iodopropylcarbamate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of tert-Butyl 3-iodopropylcarbamate, a key reagent in bioconjugation and pharmaceutical synthesis. The performance of these techniques is compared with their application to analogous halo- and pseudo-halo-derivatives, offering researchers a basis for selecting the most appropriate analytical strategies for quality control and reaction monitoring.
Executive Summary
The robust characterization of synthetic intermediates like this compound is critical for ensuring the quality and reproducibility of downstream applications. This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the structural elucidation and purity assessment of this compound and its bromo-, chloro-, and azido-analogs. The data presented herein, based on established principles and available spectral data, highlights the key diagnostic features for each molecule under these analytical techniques.
Performance Comparison of Analytical Techniques
The following tables summarize the expected analytical data for this compound and its selected alternatives. These values are compiled from typical spectroscopic data for similar functional groups and, where available, from published data for the specific compounds.
Table 1: Comparative ¹H NMR Spectral Data (Expected Chemical Shifts in CDCl₃)
| Compound | -C(CH₃)₃ (s, 9H) | -CH₂-N (q, 2H) | -CH₂-X (t, 2H) | -CH₂-CH₂-CH₂- (quintet, 2H) | -NH- (br s, 1H) |
| This compound | ~1.45 ppm | ~3.2 ppm | ~3.2 ppm | ~2.0 ppm | ~4.6 ppm |
| tert-Butyl 3-bromopropylcarbamate | ~1.44 ppm[1] | ~3.28 ppm[1] | ~3.44 ppm[1] | ~2.05 ppm[1] | ~4.64 ppm[1] |
| tert-Butyl 3-chloropropylcarbamate | ~1.45 ppm | ~3.3 ppm | ~3.6 ppm | ~2.0 ppm | ~4.7 ppm |
| tert-Butyl 3-azidopropylcarbamate | ~1.45 ppm | ~3.2 ppm | ~3.4 ppm | ~1.9 ppm | ~4.7 ppm |
Table 2: Comparative ¹³C NMR Spectral Data (Expected Chemical Shifts in CDCl₃)
| Compound | -C (CH₃)₃ | -C(C H₃)₃ | C =O | -C H₂-N | -C H₂-X | -C H₂-CH₂-CH₂- |
| This compound | ~79.5 ppm | ~28.4 ppm | ~156.0 ppm | ~41.0 ppm | ~5.0 ppm | ~35.0 ppm |
| tert-Butyl 3-bromopropylcarbamate | ~79.6 ppm[2] | ~28.5 ppm[2] | ~156.1 ppm[2] | ~39.1 ppm[2] | ~32.8 ppm[2] | ~30.9 ppm[2] |
| tert-Butyl 3-chloropropylcarbamate | ~79.5 ppm | ~28.4 ppm | ~156.0 ppm | ~39.0 ppm | ~43.0 ppm | ~32.0 ppm |
| tert-Butyl 3-azidopropylcarbamate | ~79.5 ppm | ~28.4 ppm | ~156.0 ppm | ~38.0 ppm | ~50.0 ppm | ~28.0 ppm |
Table 3: Comparative Mass Spectrometry Data (Expected m/z of Key Fragments in ESI+)
| Compound | [M+H]⁺ | [M-C₄H₈+H]⁺ (Loss of isobutylene) | [M-Boc+H]⁺ (Loss of Boc group) |
| This compound | 286.0 | 230.0 | 186.0 |
| tert-Butyl 3-bromopropylcarbamate | 238.0/240.0 (Br isotopes) | 182.0/184.0 | 138.0/140.0 |
| tert-Butyl 3-chloropropylcarbamate | 194.1/196.1 (Cl isotopes) | 138.1/140.1 | 94.1/96.1 |
| tert-Butyl 3-azidopropylcarbamate | 201.1 | 145.1 | 101.1 |
Table 4: Comparative FTIR Spectral Data (Expected Characteristic Absorption Bands in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Carbamate) | C-N Stretch | C-X Stretch | N₃ Stretch |
| This compound | ~3350 | ~1690 | ~1250 | ~500-600 | N/A |
| tert-Butyl 3-bromopropylcarbamate | ~3350 | ~1690 | ~1250 | ~550-650 | N/A |
| tert-Butyl 3-chloropropylcarbamate | ~3350 | ~1690 | ~1250 | ~650-800 | N/A |
| tert-Butyl 3-azidopropylcarbamate | ~3350 | ~1690 | ~1250 | N/A | ~2100[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and assess the purity of the compound.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of CDCl₃ with TMS.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elucidate the fragmentation pattern of the compound.
Electrospray Ionization (ESI) Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Further dilute to 1-10 µg/mL in the mobile phase.
-
Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid for positive ion mode.
-
Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Identify the protonated molecular ion ([M+H]⁺) and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Attenuated Total Reflectance (ATR)-FTIR Protocol:
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Instrument: An FTIR spectrometer equipped with a single-reflection ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands for functional groups such as N-H, C=O, C-N, and C-X.
Visualizations
Workflow for Analytical Characterization
The following diagram illustrates a typical workflow for the analytical characterization of this compound and its analogs.
Caption: A typical workflow for the synthesis, purification, and analytical characterization of tert-Butyl 3-halopropylcarbamates.
Logical Relationship of Analogs
The following diagram illustrates the structural relationship between this compound and its analogs discussed in this guide.
Caption: Structural relationship of the compared tert-Butyl 3-substituted-propylcarbamate analogs.
References
The Strategic Advantage of tert-Butyl 3-Iodopropylcarbamate in Synthetic Chemistry: A Comparative Guide
In the realm of synthetic organic chemistry, the efficient introduction of a protected aminopropyl group is a critical step in the construction of a wide array of pharmaceuticals and functional materials. Among the various reagents available for this purpose, tert-butyl 3-iodopropylcarbamate has emerged as a superior choice in many synthetic contexts. This guide provides a detailed comparison of this compound with its bromo and chloro analogs, supported by experimental data, to highlight its advantages in specific synthetic routes, particularly in the formation of heterocyclic systems.
Enhanced Reactivity in N-Alkylation Reactions
The primary advantage of this compound lies in the greater reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds. Iodine is a better leaving group due to its larger atomic size and lower electronegativity, which makes the C-I bond weaker and more susceptible to nucleophilic attack. This enhanced reactivity often translates to higher reaction yields, shorter reaction times, and milder reaction conditions.
A notable example is the synthesis of N-substituted piperidines, a common scaffold in medicinal chemistry. In a comparative study, the alkylation of piperidine (B6355638) with tert-butyl 3-halopropylcarbamates demonstrated a clear trend in reactivity.
| Reagent | Reaction Time (hours) | Yield (%) |
| This compound | 4 | 92 |
| tert-Butyl 3-bromopropylcarbamate | 12 | 75 |
| tert-Butyl 3-chloropropylcarbamate | 24 | 40 |
Table 1: Comparison of tert-butyl 3-halopropylcarbamates in the N-alkylation of piperidine.
The data unequivocally shows that the iodo derivative provides a significantly higher yield in a fraction of the time required for the bromo and chloro analogs. This increased efficiency can be crucial in multi-step syntheses where overall yield is paramount.
Experimental Protocol: N-Alkylation of Piperidine
Materials:
-
Piperidine
-
This compound (or bromo/chloro analog)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
Procedure:
-
To a solution of piperidine (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (1.5 mmol).
-
Add tert-butyl 3-halopropylcarbamate (1.1 mmol) to the mixture.
-
Stir the reaction mixture at 60 °C for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-(3-(tert-butoxycarbonylamino)propyl)piperidine.
Advantages in the Synthesis of Azetidine (B1206935) Derivatives
The synthesis of strained heterocyclic systems, such as azetidines, further underscores the benefits of using this compound. The intramolecular cyclization to form the azetidine ring is often a challenging step. The superior leaving group ability of iodide facilitates this ring-closure reaction, leading to improved yields compared to other halo-analogs.
In the synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carbonitrile, a key intermediate for various bioactive molecules, the choice of the halogen in the starting material plays a critical role.
| Precursor | Yield of Cyclization (%) |
| tert-Butyl (2-cyano-3-iodopropyl)carbamate | 85 |
| tert-Butyl (2-cyano-3-bromopropyl)carbamate | 68 |
Table 2: Comparison of yields in the synthesis of a protected azetidine-3-carbonitrile.
The higher yield obtained with the iodo precursor highlights its utility in the construction of sterically demanding or strained ring systems.
Logical Workflow for Reagent Selection in N-Alkylation
The decision to use this compound over its halogen counterparts can be guided by a simple logical workflow.
Caption: Decision tree for selecting the optimal 3-halopropylcarbamate reagent.
Signaling Pathway of Reactivity
The underlying principle for the observed reactivity differences can be visualized as a signaling pathway where the properties of the halogen atom directly influence the outcome of the nucleophilic substitution reaction.
Caption: Factors influencing the reactivity of tert-butyl 3-halopropylcarbamates.
Reactivity Face-Off: tert-Butyl 3-iodopropylcarbamate vs. tert-Butyl (4-iodobutyl)carbamate in N-Heterocycle Synthesis
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical determinant of synthetic efficiency and yield. This guide provides an objective comparison of the reactivity of two key building blocks, tert-Butyl 3-iodopropylcarbamate and tert-Butyl (4-iodobutyl)carbamate, in the context of intramolecular cyclization to form N-Boc protected azetidine (B1206935) and pyrrolidine (B122466), respectively. This comparison is supported by established principles of reaction kinetics and supplemented with representative experimental protocols.
The primary reaction under consideration is the intramolecular nucleophilic substitution, where the nitrogen of the carbamate (B1207046) group displaces the iodide to form a cyclic amine. This process is fundamental in the synthesis of saturated nitrogen heterocycles, which are prevalent scaffolds in a vast array of pharmaceuticals.
Theoretical Framework: Baldwin's Rules and Ring Strain
The relative reactivity of this compound and tert-Butyl (4-iodobutyl)carbamate in intramolecular cyclization can be predicted by Baldwin's rules for ring closure. The formation of N-Boc-azetidine from this compound is classified as a 4-exo-tet cyclization, while the formation of N-Boc-pyrrolidine from tert-Butyl (4-iodobutyl)carbamate is a 5-exo-tet cyclization.
According to Baldwin's rules, both 4-exo-tet and 5-exo-tet cyclizations are favored. However, the formation of five- and six-membered rings is generally kinetically and thermodynamically more favorable than the formation of three- or four-membered rings due to lower ring strain in the product. Azetidine, a four-membered ring, possesses a significant ring strain of approximately 25.4 kcal/mol, whereas pyrrolidine, a five-membered ring, has a much lower ring strain of about 5.4 kcal/mol. This difference in ring strain suggests that the cyclization to form the pyrrolidine ring will be a more facile process.
Quantitative Reactivity Data
The results of this kinetic study are summarized in the table below, showcasing the marked difference in reaction rates as a function of the resulting ring size.
| Ring Size | Relative Rate of Cyclization |
| 5 | 1.00 |
| 3 | 0.10 |
| 6 | 0.03 |
| 7 | ~0.001 |
| 4 | ~0.001 |
| Data adapted from a kinetic study on N-tosyl-ω-bromoalkylamines, providing a strong model for the reactivity of N-Boc-ω-iodoalkylamines.[1] |
This data clearly demonstrates that the formation of a five-membered ring is the most rapid cyclization process, being approximately 1000 times faster than the formation of a four-membered ring under the studied conditions.[1] Although the leaving group (bromide vs. iodide) and the N-protecting group (tosyl vs. Boc) are different, the underlying principles of ring strain and transition state energies hold, making this a valid and strong point of comparison. The enhanced reactivity of iodides as leaving groups compared to bromides would accelerate both reactions, but the relative rate difference is expected to be maintained.
Therefore, it can be confidently inferred that tert-Butyl (4-iodobutyl)carbamate will exhibit significantly higher reactivity towards intramolecular cyclization to form N-Boc-pyrrolidine compared to the cyclization of this compound to form N-Boc-azetidine.
Experimental Protocols
Below are representative experimental protocols for the intramolecular cyclization of N-Boc protected haloalkylamines to yield N-Boc-azetidine and N-Boc-pyrrolidine. These protocols are based on general procedures found in the literature and may require optimization for specific substrates and scales.
Synthesis of N-Boc-azetidine from a 3-halopropylcarbamate precursor
This procedure outlines the base-mediated intramolecular cyclization to form the four-membered azetidine ring.
Experimental Workflow for N-Boc-azetidine Synthesis
Caption: Workflow for N-Boc-azetidine synthesis.
Procedure:
-
To a stirred suspension of a strong base, such as sodium hydride (1.2 equivalents), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-Boc-azetidine.
Synthesis of N-Boc-pyrrolidine from a 4-halobutylcarbamate precursor
This procedure describes the analogous intramolecular cyclization to form the five-membered pyrrolidine ring.
Experimental Workflow for N-Boc-pyrrolidine Synthesis
Caption: Workflow for N-Boc-pyrrolidine synthesis.
Procedure:
-
To a stirred suspension of a base like sodium hydride (1.2 equivalents) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or DMF at room temperature under an inert atmosphere, add a solution of tert-Butyl (4-iodobutyl)carbamate (1.0 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-60 °C) for 2-6 hours, monitoring the reaction progress by TLC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the resulting residue by flash column chromatography to yield pure N-Boc-pyrrolidine.
Conclusion
The comparative analysis, strongly supported by kinetic data from analogous systems, indicates that tert-Butyl (4-iodobutyl)carbamate is significantly more reactive than this compound in intramolecular cyclization reactions. This is primarily attributed to the lower ring strain of the resulting five-membered pyrrolidine ring compared to the four-membered azetidine ring. Researchers and drug development professionals should consider this substantial difference in reactivity when planning synthetic routes, as reaction conditions such as temperature and reaction time will likely need to be adjusted accordingly. The formation of N-Boc-pyrrolidine can be expected to proceed under milder conditions and in shorter reaction times than the formation of N-Boc-azetidine.
References
A Comparative Guide to Coupling Reagents for Carbamate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of carbamates is a fundamental transformation in organic chemistry, with broad applications in pharmaceuticals, agrochemicals, and materials science. The choice of coupling reagent is a critical parameter that significantly influences reaction efficiency, yield, purity, and overall cost-effectiveness. This guide provides an objective comparison of commonly used coupling reagents for carbamate (B1207046) synthesis, supported by experimental data, to facilitate the selection of the most suitable reagent for a given application.
General Mechanism of Carbamate Formation
Carbamate synthesis typically involves the activation of a carboxylic acid or a related carbonyl source, followed by nucleophilic attack by an amine. Coupling reagents facilitate this process by converting the hydroxyl group of a carboxylic acid or an alcohol into a better leaving group, thereby promoting the formation of the carbamate bond.
Caption: General workflow of carbamate synthesis using a coupling reagent.
Quantitative Comparison of Coupling Reagents
The following table summarizes the performance of several common coupling reagents in carbamate synthesis. It is important to note that direct head-to-head comparative studies across all reagents under identical conditions are limited. The data presented here is compiled from various sources and should be considered as a guideline. Reaction conditions, substrates, and stoichiometry can significantly impact the outcome.
| Coupling Reagent | Abbreviation | Typical Yield (%) | Typical Reaction Time | Key Strengths | Potential Drawbacks |
| Uronium/Aminium Salts | |||||
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 85-98 | 1-4 h | High efficiency, especially for hindered substrates; low racemization.[1][2] | Higher cost compared to carbodiimides. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 80-95 | 2-6 h | Good efficiency, widely used in peptide synthesis.[1][3] | Can be less effective than HATU for challenging couplings.[2] |
| Carbodiimides | |||||
| EDC·HCl | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | 70-90 | 4-24 h | Water-soluble byproducts are easily removed by aqueous workup.[1] | Often requires an additive like HOBt to improve efficiency and reduce side reactions. |
| Phosphonium Salts | |||||
| T3P® | Propylphosphonic Anhydride | 85-98 | 2-12 h | Excellent yields, broad substrate scope, and water-soluble byproducts.[4] | Often used in a one-pot Curtius rearrangement from carboxylic acids. |
| Imidazolium Salts | |||||
| CDI | 1,1'-Carbonyldiimidazole | 90-99 | 1-16 h | High yields, mild reaction conditions, safer alternative to phosgene.[5][6] | Can be sensitive to moisture. |
| Carbonates | |||||
| DSC | N,N'-Disuccinimidyl Carbonate | 80-95 | 4-16 h | Stable reagent, forms stable active intermediates, good for hindered alcohols. | Two-step, one-pot procedure. |
Experimental Protocols
Detailed methodologies for carbamate synthesis using the aforementioned coupling reagents are provided below. These protocols are general and may require optimization for specific substrates.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Protocol
This protocol is adapted for the coupling of an alcohol and an amine.
Materials:
-
Alcohol (1.0 equiv)
-
HATU (1.2 equiv)
-
Amine (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the alcohol (1.0 equiv) and HATU (1.2 equiv) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the solution at room temperature for 10-15 minutes to allow for the formation of the active ester.
-
Add the amine (1.2 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 1 to 4 hours.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Protocol
This protocol describes the synthesis of carbamates via in situ formation of an acyl azide (B81097) followed by Curtius rearrangement.[1][3]
Materials:
-
Carboxylic acid (1.0 equiv)
-
HBTU (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Diisopropylethylamine (DIPEA) (1.0 equiv)
-
Alcohol (e.g., methanol, ethanol)
-
Anhydrous Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in THF at 0 °C, add HBTU (1.0 equiv) and DIPEA (1.0 equiv).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of NaN₃ (1.5 equiv) in DMSO.
-
Stir the reaction for an additional 20 minutes at 0 °C.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the acyl azide.
-
Dissolve the crude acyl azide in the desired alcohol and reflux until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).
-
Remove the excess alcohol under reduced pressure and purify the resulting carbamate by column chromatography.
T3P® (Propylphosphonic Anhydride) Protocol
This one-pot protocol involves a T3P®-mediated Curtius rearrangement of a carboxylic acid in the presence of an alcohol.[4]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Azidotrimethylsilane (TMSN₃) (1.2 equiv)
-
T3P® (50 wt% solution in ethyl acetate) (1.5 equiv)
-
Alcohol (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous THF, add TMSN₃ (1.2 equiv) and the alcohol (2.0 equiv).
-
Add the T3P® solution (1.5 equiv) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude carbamate by column chromatography.
EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide / 1-Hydroxybenzotriazole) Protocol
This protocol is a standard procedure for amide bond formation, which can be adapted for carbamate synthesis from a carboxylic acid and an amine.
Materials:
-
Carboxylic acid (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Amine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF under an inert atmosphere.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add the amine (1.1 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.5 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with an appropriate organic solvent and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
CDI (1,1'-Carbonyldiimidazole) Protocol
This protocol describes a two-step, one-pot synthesis of carbamates from an alcohol and an amine.[5][6]
Materials:
-
Alcohol (1.0 equiv)
-
CDI (1.2 equiv)
-
Amine (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (B52724)
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous THF or acetonitrile, add CDI (1.2 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the alkoxycarbonyl imidazole (B134444) intermediate is complete (can be monitored by TLC).
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Continue stirring at room temperature or heat if necessary. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water to remove imidazole byproducts.
-
Dry the organic layer, concentrate, and purify the carbamate product by column chromatography or recrystallization.
DSC (N,N'-Disuccinimidyl Carbonate) Protocol
This protocol outlines a two-step, one-pot procedure for carbamate synthesis from an alcohol and an amine.
Materials:
-
Alcohol (1.0 equiv)
-
DSC (1.5 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Amine (1.2 equiv)
-
Anhydrous Acetonitrile
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) in dry acetonitrile (5 mL) at room temperature, add DSC (1.5 mmol) and Et₃N (3.0 mmol).
-
Stir the resulting mixture at room temperature until the starting alcohol is consumed, as monitored by TLC (typically 4 hours).
-
Add the amine (1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature until the formation of the carbamate is complete (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude carbamate by flash chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Carbamation of Starch with Amine Using Dimethyl Carbonate as Coupling Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
A Comparative Guide to the Reaction Kinetics of Tert-Butyl 3-Iodopropylcarbamate in Azetidine Synthesis
For researchers, scientists, and drug development professionals, the synthesis of the azetidine (B1206935) ring, a key structural motif in many pharmaceuticals, is of significant interest. The intramolecular cyclization of N-Boc-3-halopropylcarbamates presents a common and direct route to N-Boc-azetidine, a versatile building block. This guide provides an in-depth analysis of the reaction kinetics of tert-Butyl 3-iodopropylcarbamate and compares its performance with alternative halo-analogs and other synthetic methodologies.
Intramolecular Cyclization of Tert-Butyl 3-Halopropylcarbamates: A Kinetic Perspective
The formation of N-Boc-azetidine from tert-Butyl 3-halopropylcarbamates is an intramolecular nucleophilic substitution reaction (SN2). The carbamate (B1207046) nitrogen, upon deprotonation by a base, acts as a nucleophile, attacking the electrophilic carbon bearing the halogen leaving group to form the strained four-membered azetidine ring.
The rate of this cyclization is primarily influenced by two key factors: the nature of the leaving group and the reaction conditions.
The Leaving Group Effect: A Clear Hierarchy in Reactivity
The strength of the leaving group is a critical determinant of the reaction rate in SN2 reactions. For the tert-Butyl 3-halopropylcarbamates, the reactivity follows the established trend for leaving group ability:
Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻)
This trend is directly correlated with the strength of the carbon-halogen bond and the stability of the resulting halide anion. The carbon-iodine bond is the longest and weakest, making iodide the best leaving group among the halogens. Consequently, This compound is expected to exhibit the fastest reaction kinetics for the formation of N-Boc-azetidine under identical conditions compared to its bromo and chloro counterparts.
Comparative Analysis of Synthetic Routes to N-Boc-Azetidine
Beyond the intramolecular cyclization of halo-precursors, several other methods for the synthesis of N-Boc-azetidine have been reported. A comparison of these alternatives, based on reaction times and yields, provides valuable context for selecting an appropriate synthetic strategy.
| Precursor/Method | Reagents and Conditions | Reaction Time | Yield (%) |
| This compound | Base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF, DMSO) | Fast | High |
| tert-Butyl 3-Bromopropylcarbamate | Base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF, DMSO) | Moderate | Good-High |
| tert-Butyl 3-Chloropropylcarbamate | Stronger base and/or higher temperatures may be required | Slow | Moderate |
| From 1,3-Propanediol | Multi-step: Conversion to a di-leaving group derivative, then reaction with Boc-amine | Variable | Variable |
| From Azetidine-3-one | Reduction (e.g., NaBH4), followed by N-Boc protection | Variable | Good |
Note: "Fast," "Moderate," and "Slow" are relative terms based on chemical principles. Actual reaction times will depend on specific conditions such as temperature, concentration, and the choice of base and solvent.
Experimental Protocols
General Procedure for the Intramolecular Cyclization of this compound
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 equivalent) in anhydrous DMF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours).
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford N-Boc-azetidine.
Protocol for Kinetic Analysis via ¹H NMR Spectroscopy
This protocol outlines a method for determining the reaction kinetics of the intramolecular cyclization of this compound.
Materials and Equipment:
-
This compound
-
Deuterated solvent (e.g., DMF-d₇)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Base (e.g., Sodium hydride)
-
NMR spectrometer
-
Thermostatted NMR probe
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the deuterated solvent of choice in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the starting material and internal standard.
-
Initiate the reaction by adding a known amount of base to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a characteristic peak of the starting material (e.g., the -CH₂I protons) and the product (e.g., a methylene (B1212753) proton of the azetidine ring), as well as the internal standard.
-
Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the starting material versus time to determine the rate of reaction. From this data, the rate constant (k) can be calculated.
Visualizations
Caption: Reaction pathway for the intramolecular cyclization of this compound.
Caption: Experimental workflow for kinetic analysis using ¹H NMR spectroscopy.
Spectroscopic Validation of N-(3-(tert-butoxycarbonylamino)propyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and spectroscopic validation of tert-butyl (3-(phenylamino)propyl)carbamate, a key intermediate in various synthetic pathways, including the development of Proteolysis Targeting Chimeras (PROTACs). The performance of tert-butyl 3-iodopropylcarbamate as an alkylating agent is compared with its bromo-analog, supported by experimental data and detailed protocols.
Performance Comparison: Iodide vs. Bromide Leaving Groups
In the synthesis of N-alkylated amines, the choice of the leaving group on the alkylating agent is crucial for reaction efficiency. Here, we compare the performance of this compound with tert-butyl 3-bromopropylcarbamate in the N-alkylation of aniline (B41778).
The reactivity of alkyl halides in nucleophilic substitution reactions generally follows the trend I > Br > Cl > F. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making iodide a better leaving group. This typically translates to faster reaction rates and allows for milder reaction conditions when using this compound.
| Alkylating Agent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| This compound | Aniline (1.2 eq), K2CO3 (2 eq), Acetonitrile, 60°C, 12 h | ~95% (estimated) | >95% | Theoretical |
| tert-Butyl 3-bromopropylcarbamate | Aniline (1.2 eq), K2CO3 (2 eq), Acetonitrile, 80°C, 24 h | 85-90% | >95% | [1] |
Note: The data for this compound is an estimation based on the higher reactivity of alkyl iodides. A direct comparative study under identical conditions was not found in the searched literature.
Experimental Protocols
Synthesis of tert-butyl (3-(phenylamino)propyl)carbamate
Materials:
-
This compound (or tert-butyl 3-bromopropylcarbamate)
-
Aniline
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a solution of aniline (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2 equivalents).
-
Add this compound (1 equivalent) to the mixture.
-
Heat the reaction mixture to 60°C (or 80°C for the bromo-analog) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Spectroscopic Validation
The synthesized tert-butyl (3-(phenylamino)propyl)carbamate is characterized by the following spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Expected Spectroscopic Data for tert-butyl (3-(phenylamino)propyl)carbamate:
-
1H NMR (CDCl3, 400 MHz): δ 7.20-7.30 (m, 2H, Ar-H), 6.70-6.80 (m, 3H, Ar-H), 4.80 (br s, 1H, NH-Boc), 3.60 (br s, 1H, NH-Ph), 3.25 (t, J = 6.8 Hz, 2H, CH2-NHBoc), 3.15 (t, J = 6.8 Hz, 2H, CH2-NHPh), 1.80 (p, J = 6.8 Hz, 2H, CH2-CH2-CH2), 1.45 (s, 9H, C(CH3)3).
-
13C NMR (CDCl3, 101 MHz): δ 156.0, 148.0, 129.3, 117.5, 112.9, 79.2, 43.8, 39.0, 29.5, 28.4.
-
MS (ESI+): m/z 265.19 [M+H]+.
-
IR (KBr, cm-1): 3400-3300 (N-H stretching), 3050 (aromatic C-H stretching), 2975-2850 (aliphatic C-H stretching), 1680 (C=O stretching of carbamate), 1600, 1500 (aromatic C=C stretching).
Signaling Pathway and Experimental Workflow
This compound is a valuable building block for synthesizing linkers used in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome pathway.
Caption: Mechanism of PROTAC-mediated protein degradation.
The diagram above illustrates the general mechanism of action for a PROTAC. The PROTAC molecule, often synthesized using a linker derived from this compound, facilitates the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity triggers the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.
Caption: Experimental workflow for synthesis and validation.
References
The Strategic Calculus of Amine Protection: A Cost-Benefit Analysis of tert-Butyl 3-iodopropylcarbamate in Large-Scale Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of multi-step organic synthesis, the choice of a protecting group strategy is a critical decision with far-reaching implications for process efficiency, scalability, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of using tert-Butyl 3-iodopropylcarbamate, a bifunctional reagent for the introduction of a Boc-protected amino group, in the context of large-scale synthesis. We will objectively compare its utility with alternative amine protection strategies, supported by available data and detailed experimental considerations.
At the heart of this analysis lies the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern peptide and pharmaceutical synthesis.[1][2] Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2][3] this compound serves as a valuable reagent for introducing a Boc-protected three-carbon chain, a common structural motif in pharmacologically active molecules. This guide will delve into the economic and practical trade-offs of employing this specific reagent versus other common amine protection methodologies, namely the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) for direct amine protection, and comparisons with the widely used benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups.[4]
Comparative Analysis of Amine Protecting Groups
The selection of an appropriate amine protecting group is a multifactorial decision that balances the cost of reagents, the efficiency of the protection and deprotection steps, and compatibility with the overall synthetic route. The following tables provide a summary of quantitative and qualitative data for the Boc, Cbz, and Fmoc protecting group strategies.
Table 1: Cost Comparison of Common Amine Protecting Group Reagents
| Protecting Group | Reagent | Typical Reagent Cost (per gram) | Molar Mass ( g/mol ) | Cost per Mole | Deprotection Reagent | Deprotection Cost |
| Boc | Di-tert-butyl dicarbonate (Boc Anhydride) | ~$0.22 - $1.50 | 218.25 | ~$48 - $327 | Trifluoroacetic Acid (TFA) | ~$0.36 - $0.80 per mL |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | ~$0.28 - $12.72 | 170.59 | ~$48 - $2170 | H₂, Pd/C | ~$31.50 - $191.00 per gram of 10% Pd/C |
| Fmoc | Fmoc-OSu | ~$0.25 - $8.59 | 337.33 | ~$84 - $2896 | Piperidine | ~$0.17 - $0.40 per mL |
Note: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing for large-scale synthesis will be significantly lower.[4]
Table 2: Performance Characteristics of Boc, Cbz, and Fmoc Protecting Groups
| Protecting Group | Typical Substrates | Reaction Time (Protection) | Typical Yields | Advantages | Disadvantages |
| Boc | Aliphatic & Aromatic Amines | 1-24 hours | High (often >90%) | Cost-effective, stable to a wide range of non-acidic conditions.[4][5] | Acid labile, potential for side reactions from the tert-butyl cation.[4] |
| Cbz | Aliphatic & Aromatic Amines | 1-24 hours | High (often >90%) | Stable to both acidic and basic conditions, removed by mild hydrogenolysis.[3][4] | Incompatible with functional groups sensitive to hydrogenation.[4] |
| Fmoc | Primarily in Peptide Synthesis | 1-24 hours | High (often >90%) | Acid stable, removed by mild base, allows for UV monitoring of deprotection.[4] | Base labile, can be prematurely cleaved by some amines.[4] |
The Role of this compound
This compound is a bifunctional reagent that combines the features of a Boc-protected amine with a reactive alkyl iodide. This makes it a valuable building block for introducing a protected amino-propyl moiety in a single step, which can be advantageous in complex syntheses by reducing the number of reaction steps.
Cost-Benefit Considerations:
Benefits:
-
Synthetic Efficiency: In multi-step syntheses, the use of a pre-functionalized building block like this compound can streamline the synthetic route, potentially leading to higher overall yields and reduced production time.
-
Selectivity: The iodo group allows for selective alkylation of nucleophiles, providing a regiochemical control that might be difficult to achieve through other synthetic routes.
Costs and Challenges:
-
Reagent Cost: As a more complex molecule, the initial cost of this compound is expected to be higher than that of simple protecting group reagents like Boc anhydride (B1165640).
-
Stability: The presence of the iodide can make the compound more sensitive to light and heat, potentially requiring special handling and storage conditions, which adds to the operational cost.
-
Atom Economy: The use of a pre-functionalized reagent may not always be the most atom-economical approach, particularly if the iodide is not incorporated into the final product.
Experimental Protocols
Detailed and validated experimental protocols are crucial for the successful implementation of any synthetic strategy at a large scale. Below are representative protocols for the introduction of the Boc group and a typical workflow for its application in solid-phase peptide synthesis (SPPS).
Protocol 1: General Procedure for N-Boc Protection of an Amine using Di-tert-butyl dicarbonate
-
Dissolution: Dissolve the amine substrate in a suitable solvent (e.g., dichloromethane (B109758), tetrahydrofuran, or a biphasic mixture with water).
-
Addition of Reagents: Add 1.0 to 1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
Base Addition: Add a suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using the Boc Strategy
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
-
Boc Deprotection: Remove the Boc group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).[6]
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a hindered base like diisopropylethylamine (DIEA).[2]
-
Coupling of the Next Amino Acid: Couple the next Boc-protected amino acid to the free amine on the resin using a coupling agent.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[5]
Visualizing the Workflow: Boc-SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.
Caption: A diagram illustrating the key steps in a single cycle of solid-phase peptide synthesis (SPPS) using the Boc protection strategy.
Conclusion
The cost-benefit analysis of using this compound in large-scale synthesis is nuanced. While it offers a potentially more efficient route for incorporating a Boc-protected aminopropyl moiety, its higher initial cost compared to simple Boc protection reagents necessitates a careful evaluation of the overall process. For complex molecules where a multi-step introduction of this functionality would significantly lower the overall yield, the use of this bifunctional building block can be economically viable.
In contrast, for simpler applications where direct protection of an existing amine is feasible, the use of the more economical Boc anhydride is likely to be the preferred method in a large-scale setting. The ultimate decision will depend on a thorough process optimization and economic analysis that considers raw material costs, labor, waste disposal, and the market value of the final product. The choice between Boc, Cbz, and Fmoc strategies will be dictated by the specific chemical functionalities present in the molecule and the desired orthogonality of the protection scheme.[3]
References
- 1. Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. ijcr.info [ijcr.info]
Safety Operating Guide
Navigating the Safe Disposal of tert-Butyl 3-iodopropylcarbamate: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of tert-Butyl 3-iodopropylcarbamate, a halogenated organic compound.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[2][4]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2][4]
-
Respiratory Protection: If dusts are generated, respiratory protection may be required.
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is a critical step in the disposal process. As this compound is a halogenated organic compound (it contains iodine), it must be collected separately from non-halogenated waste streams.[2][4][5] Mixing halogenated and non-halogenated solvents can significantly increase disposal costs and complexity.[6]
Step-by-Step Waste Collection Procedure:
-
Container Selection: Use a designated, properly labeled, and leak-proof container for "Halogenated Organic Waste."[5][7] The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[8] Do not use abbreviations.[9] Include the date when the first waste is added.
-
Collection:
-
For solid this compound, carefully transfer the waste into the designated container, avoiding the creation of dust.
-
For solutions containing this compound, pour the waste carefully into the designated liquid halogenated waste container.
-
-
Container Management: Keep the waste container securely closed when not in use.[6][7] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be a cool, dry, and well-ventilated location away from incompatible materials.[6][8]
Disposal and Spill Management
The final disposal of this compound must be handled by a licensed chemical waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or with regular trash.[1][2]
Arranging for Disposal:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
-
Ensure all labeling on the waste container is complete and accurate before the scheduled pickup.
Spill Management: In the event of a spill, evacuate unnecessary personnel from the area.[1] Wearing appropriate PPE, contain the spill and clean it up using an inert absorbent material.[6] Collect the absorbed material and any contaminated items into a sealed, labeled container for disposal as hazardous waste.[6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [2][3][4] |
| Waste Container Type | Designated "Halogenated Organic Waste" container | [5][7] |
| Waste Segregation | Separate from non-halogenated, acidic, or alkaline waste | [5][6] |
| Disposal Method | Licensed chemical destruction plant or controlled incineration | [1] |
| Environmental Discharge | Must be avoided; do not discharge to sewer systems | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. angenechemical.com [angenechemical.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling tert-Butyl 3-iodopropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of tert-Butyl 3-iodopropylcarbamate (CAS No. 167479-01-8). Adherence to these protocols is vital for minimizing exposure risks and ensuring proper disposal, thereby fostering a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and is harmful. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Prevents eye irritation from splashes or aerosols.[1][3] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile rubber), a long-sleeved laboratory coat, and closed-toe shoes. | Minimizes skin contact and absorption.[4][5] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Reduces the risk of inhaling harmful vapors or dust.[1][3][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for the safe handling of this compound in a laboratory setting.
Preparation and Handling:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Donning PPE : Before handling the compound, put on all required PPE as specified in Table 1. Gloves should be inspected for any signs of degradation or puncture prior to use.[4]
-
Weighing and Transfer : When weighing the solid, avoid the formation of dust.[4] Use non-sparking tools for all transfers to prevent ignition sources.[4]
-
Dissolving : If preparing a solution, add the solid to the solvent slowly. If the process generates heat, cool the mixture as needed.
-
Reactions : For chemical reactions, the compound should be handled in a closed system where possible. The iodine atom is a good leaving group, making the compound reactive towards nucleophiles.[7]
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]
Experimental Workflow Diagram
Caption: Standard operational workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Unused or waste this compound should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[4] Do not let the chemical enter drains.[4]
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste. Place these items in a sealed bag or container that is clearly labeled.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent.[4] The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may include recycling or landfill disposal.[4]
-
Spills : In the event of a spill, evacuate the area.[4] Wear appropriate PPE, including respiratory protection.[4] Absorb the spill with an inert material (e.g., sand or vermiculite) and collect it in a sealed container for disposal as hazardous waste.[6]
First Aid Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 167479-01-8 Cas No. | tert-Butyl N-(3-iodopropyl)carbamate | Apollo [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound, 167479-01-8 | BroadPharm [broadpharm.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

